Product packaging for 3-(2-Chloroacetyl)benzamide(Cat. No.:)

3-(2-Chloroacetyl)benzamide

Cat. No.: B15046765
M. Wt: 197.62 g/mol
InChI Key: VOSANRPVWYRSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Chloroacetyl)benzamide is a useful research compound. Its molecular formula is C9H8ClNO2 and its molecular weight is 197.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO2 B15046765 3-(2-Chloroacetyl)benzamide

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

3-(2-chloroacetyl)benzamide

InChI

InChI=1S/C9H8ClNO2/c10-5-8(12)6-2-1-3-7(4-6)9(11)13/h1-4H,5H2,(H2,11,13)

InChI Key

VOSANRPVWYRSJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C(=O)CCl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Chloroacetyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-(2-Chloroacetyl)benzamide. Due to the limited availability of direct experimental data for this specific isomer, this guide incorporates predicted data and established experimental protocols for structurally related compounds to offer a thorough and practical resource for researchers.

Core Chemical Properties

PropertyValueSource
Molecular Formula C₉H₈ClNO₂N/A
Molecular Weight 197.62 g/mol N/A
Predicted Melting Point Data not availableN/A
Predicted Boiling Point Data not availableN/A
Predicted Solubility Data not availableN/A
Physical State Expected to be a solid at room temperatureN/A
Appearance Likely a white to off-white crystalline powderN/A

Note: The properties listed above are predicted based on the chemical structure and data for analogous compounds. Experimental validation is required for precise characterization.

Experimental Protocols

A plausible synthetic route to this compound involves the chloroacetylation of 3-aminobenzamide. The following is a detailed experimental protocol based on general methods for N-acylation.

Synthesis of this compound from 3-Aminobenzamide

Materials:

  • 3-Aminobenzamide

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzamide (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

  • Addition of Base: To the cooled solution, add triethylamine (1.1 equivalents) dropwise while stirring.

  • Acylation: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3-Aminobenzamide 3-Aminobenzamide Dissolve 3-Aminobenzamide in DCM Dissolve 3-Aminobenzamide in DCM 3-Aminobenzamide->Dissolve 3-Aminobenzamide in DCM Chloroacetyl chloride Chloroacetyl chloride Add Chloroacetyl chloride Add Chloroacetyl chloride Chloroacetyl chloride->Add Chloroacetyl chloride DCM DCM DCM->Dissolve 3-Aminobenzamide in DCM Triethylamine Triethylamine Add Triethylamine Add Triethylamine Triethylamine->Add Triethylamine Cool to 0°C Cool to 0°C Dissolve 3-Aminobenzamide in DCM->Cool to 0°C Cool to 0°C->Add Triethylamine Add Triethylamine->Add Chloroacetyl chloride Stir at room temperature Stir at room temperature Add Chloroacetyl chloride->Stir at room temperature Quench with water Quench with water Stir at room temperature->Quench with water Extract with DCM Extract with DCM Quench with water->Extract with DCM Wash with NaHCO3 and Brine Wash with NaHCO3 and Brine Extract with DCM->Wash with NaHCO3 and Brine Dry with MgSO4 Dry with MgSO4 Wash with NaHCO3 and Brine->Dry with MgSO4 Concentrate Concentrate Dry with MgSO4->Concentrate Purify (Recrystallization/Column Chromatography) Purify (Recrystallization/Column Chromatography) Concentrate->Purify (Recrystallization/Column Chromatography) Final Product: this compound Final Product: this compound Purify (Recrystallization/Column Chromatography)->Final Product: this compound

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway: PARP Inhibition

The precursor, 3-aminobenzamide, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. It is plausible that this compound could exhibit similar biological activity. The following diagram illustrates a simplified PARP signaling pathway in the context of DNA damage and repair.

G Simplified PARP Signaling Pathway DNA Damage (Single-Strand Break) DNA Damage (Single-Strand Break) PARP Activation PARP Activation DNA Damage (Single-Strand Break)->PARP Activation PAR Synthesis PAR Synthesis PARP Activation->PAR Synthesis Inhibition of PAR Synthesis Inhibition of PAR Synthesis PARP Activation->Inhibition of PAR Synthesis Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins PAR Synthesis->Recruitment of DNA Repair Proteins DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival PARP Inhibitor (e.g., 3-Aminobenzamide) PARP Inhibitor (e.g., 3-Aminobenzamide) PARP Inhibitor (e.g., 3-Aminobenzamide)->PARP Activation Inhibits Accumulation of DNA Damage Accumulation of DNA Damage Inhibition of PAR Synthesis->Accumulation of DNA Damage Cell Death (Apoptosis) Cell Death (Apoptosis) Accumulation of DNA Damage->Cell Death (Apoptosis)

Caption: PARP signaling in DNA repair and its inhibition.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is crucial to validate the predicted properties and explore the full potential of this compound in various scientific and drug development applications.

An In-depth Technical Guide to the Synthesis of 3-(2-Chloroacetyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Chloroacetyl)benzamide, a molecule of interest in medicinal chemistry and drug development. The synthesis pathway, detailed experimental protocols, and relevant biological context are presented to aid researchers in the preparation and further investigation of this compound.

Introduction

This compound is a derivative of 3-aminobenzamide, a well-known inhibitor of poly(ADP-ribose) polymerase (PARP). PARP enzymes play a crucial role in DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations. The chloroacetyl group is a reactive moiety that can be used for further chemical modifications, making this compound a potentially valuable intermediate in the synthesis of more complex molecules, including targeted covalent inhibitors. This guide details the chemical synthesis of this compound from commercially available starting materials.

Synthesis Pathway

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The primary amine of 3-aminobenzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

3-Aminobenzamide + Chloroacetyl chloride → this compound + HCl

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on analogous and well-established N-acylation procedures.

Materials:

  • 3-Aminobenzamide

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzamide (1.0 equivalent) in anhydrous DCM or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 to 1.5 equivalents) to the cooled solution and stir for 10-15 minutes.

  • Slowly add a solution of chloroacetyl chloride (1.05 to 1.2 equivalents) in the same anhydrous solvent to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Reactant Molecular Weight ( g/mol ) Equivalents
3-Aminobenzamide136.151.0
Chloroacetyl chloride112.941.05 - 1.2
Triethylamine101.191.1 - 1.5
Product Molecular Formula Molecular Weight ( g/mol ) Predicted Yield Appearance
This compoundC₉H₉ClN₂O₂212.6380-95%White to off-white solid

Predicted Spectral Data:

Technique Expected Features
¹H NMR Aromatic protons (multiplets), -NH protons (singlets, broad), -CH₂- protons (singlet)
¹³C NMR Aromatic carbons, carbonyl carbons, aliphatic carbon (-CH₂-)
IR (cm⁻¹) N-H stretching, C=O stretching (amide), C-Cl stretching
Mass Spec (m/z) [M+H]⁺, [M+Na]⁺, isotopic pattern for chlorine

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Synthesis_Pathway 3-Aminobenzamide 3-Aminobenzamide Product This compound 3-Aminobenzamide->Product Nucleophilic Acyl Substitution Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Product Base Base (e.g., TEA) Base->Product HCl scavenger

Caption: Synthesis pathway of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Dissolve Dissolve 3-aminobenzamide in anhydrous solvent Cool Cool to 0 °C Dissolve->Cool Add_Base Add base Cool->Add_Base Add_Reagent Slowly add chloroacetyl chloride Add_Base->Add_Reagent Stir Stir at room temperature Add_Reagent->Stir Quench Quench with water Stir->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Wash Wash with NaHCO₃ and brine Extract->Wash Dry Dry organic layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Final_Product This compound Recrystallize->Final_Product Pure product

Caption: General experimental workflow for the synthesis.

Signaling Pathway Context

The starting material, 3-aminobenzamide, is a well-documented inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes critical for cellular processes, most notably DNA repair. In the context of cancer, particularly in cells with deficient homologous recombination repair (such as those with BRCA1/2 mutations), inhibition of PARP leads to synthetic lethality.

The chloroacetyl group in this compound introduces a reactive electrophilic site. This functionality can potentially be exploited to form covalent bonds with nucleophilic residues (such as cysteine) in the active site of target proteins. Therefore, this compound could serve as a precursor for developing covalent PARP inhibitors or inhibitors of other enzymes involved in DNA damage response or other signaling pathways.

Signaling_Pathway DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair Apoptosis Apoptosis PARP->Apoptosis Inhibition leads to Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor 3-Aminobenzamide (Precursor) Inhibitor->PARP Inhibits

Caption: Simplified PARP signaling pathway context.

Conclusion

This technical guide outlines a reliable and straightforward pathway for the synthesis of this compound. The provided experimental protocol, based on established chemical literature, offers a solid foundation for researchers to produce this compound. The potential of this compound as an intermediate for the development of targeted covalent inhibitors, particularly in the context of PARP and DNA repair pathways, warrants further investigation by the scientific community.

An In-depth Technical Guide to 3-Aminobenzamide and its Chloroacetylated Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific CAS number for "3-(2-Chloroacetyl)benzamide" did not yield a conclusive result, suggesting it may not be a widely cataloged compound. This guide will focus on the well-characterized and structurally related compound, 3-Aminobenzamide (CAS No: 3544-24-9) . Information regarding the chloroacetylation of this compound is provided to address the initial query.

Introduction

3-Aminobenzamide is a versatile chemical compound with significant applications in biomedical research, particularly in the field of oncology and cellular biology.[1][2][3] It is widely recognized as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair and cell death pathways.[2][4] Its structural backbone is a common scaffold for the synthesis of more complex molecules, including chloroacetylated derivatives, which are of interest in drug development due to their reactive nature, allowing for covalent modification of biological targets. This guide provides a comprehensive overview of 3-Aminobenzamide, its properties, safety, and relevant experimental protocols, including its chloroacetylation.

Chemical Identification and Properties

The following tables summarize the key identification and physicochemical properties of 3-Aminobenzamide.

Table 1: Compound Identification [1][2][3][5]

IdentifierValue
Chemical Name 3-Aminobenzamide
Synonyms m-Aminobenzamide, 3-(Aminocarbonyl)aniline
CAS Number 3544-24-9
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
InChI Key GSCPDZHWVNUUFI-UHFFFAOYSA-N
SMILES NC(=O)c1cccc(N)c1

Table 2: Physicochemical Properties [1][2]

PropertyValue
Appearance White to off-white powder
Melting Point 115-116 °C
Boiling Point 329 °C
Solubility Soluble in water (may require gentle heating), ethanol (50 mg/mL), and DMSO (27 mg/mL).[1][6]
logP -0.33

Safety and Handling

3-Aminobenzamide is considered a hazardous substance and should be handled with appropriate personal protective equipment. The GHS hazard classifications are summarized below.

Table 3: GHS Hazard Information [2][7][8]

Hazard ClassHazard Statement
Acute toxicity, OralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity, single exposureH335: May cause respiratory irritation
Germ cell mutagenicityH341: Suspected of causing genetic defects

Personal Protective Equipment (PPE): Dust mask (type N95), eye shields, and gloves.[9]

Role in Signaling Pathways: PARP Inhibition

3-Aminobenzamide's primary mechanism of action is the inhibition of Poly(ADP-ribose) polymerase (PARP).[2][4] PARP enzymes are activated by DNA damage and play a critical role in the repair of single-strand breaks (SSBs).[10][11] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication.[10] These unresolved DSBs are lethal to the cancer cells, a concept known as synthetic lethality.[10][11]

PARP_Inhibition_Pathway PARP Inhibition Signaling Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 activates NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR NAD->PAR produces Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates Replication_Fork Replication Fork Collapse SSB_Repair->Replication_Fork prevents DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to HR_Proficient HR-Proficient Cells DSB->HR_Proficient HR_Deficient HR-Deficient Cells (e.g., BRCA1/2 mutant) DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair activates Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis leads to Cell_Survival Cell Survival HR_Repair->Cell_Survival Aminobenzamide 3-Aminobenzamide Aminobenzamide->PARP1 inhibits Synthesis_Workflow General Chloroacetylation Workflow Start Start Dissolve Dissolve 3-Aminobenzamide in anhydrous solvent Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_Base Add Triethylamine Cool->Add_Base Add_Acyl_Chloride Add Chloroacetyl Chloride dropwise Add_Base->Add_Acyl_Chloride React Stir at room temperature (2-4 hours) Add_Acyl_Chloride->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Quench Quench with water Monitor->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry and concentrate Wash->Dry Purify Purify product Dry->Purify End End Purify->End

References

Structure Elucidation of 3-(2-Chloroacetyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel compound 3-(2-Chloroacetyl)benzamide. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a putative synthetic route and predicted spectroscopic data based on established chemical principles and analysis of structurally analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related molecules.

Predicted Physicochemical Properties

Quantitative data for this compound is predicted based on its chemical structure.

PropertyPredicted Value
Molecular Formula C₉H₈ClNO₂
Molecular Weight 197.62 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point 140-145 °C (predicted)
Boiling Point >300 °C (decomposes) (predicted)
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water (predicted).

Proposed Synthesis

A plausible synthetic route for this compound involves the Friedel-Crafts acylation of benzamide. However, the amide group is deactivating, making direct acylation challenging. A more viable approach involves the acylation of a precursor followed by functional group manipulation.

Experimental Protocol: Proposed Friedel-Crafts Acylation Route

This protocol describes a potential method for the synthesis of this compound.

Materials:

  • 3-Aminobenzamide

  • Chloroacetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • Diazotization of 3-Aminobenzamide:

    • Dissolve 3-aminobenzamide (1 eq) in a suitable aqueous acidic solution (e.g., HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) (1 eq) dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (Chloroacetylation):

    • In a separate flask, prepare a solution of chloroacetyl chloride (1.2 eq) and a copper(I) catalyst (e.g., CuCl) in a suitable organic solvent.

    • Slowly add the cold diazonium salt solution to the chloroacetyl chloride solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture with water.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound.

Predicted Spectroscopic Data for Structure Elucidation

The following spectroscopic data are predicted for this compound based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25s1HAr-H (H-2)
~8.05d1HAr-H (H-4 or H-6)
~7.80d1HAr-H (H-6 or H-4)
~7.60t1HAr-H (H-5)
~7.50 (broad s)s1H-CONH₂
~7.00 (broad s)s1H-CONH₂
~4.80s2H-COCH₂Cl

Predicted spectrum is referenced to TMS (0 ppm) in DMSO-d₆.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~195C=O (ketone)
~168C=O (amide)
~138Ar-C (C-3)
~135Ar-C (C-1)
~132Ar-CH (C-5)
~129Ar-CH (C-4 or C-6)
~128Ar-CH (C-6 or C-4)
~126Ar-CH (C-2)
~45-CH₂Cl

Predicted spectrum is referenced to the solvent peak (DMSO-d₆ at 39.52 ppm).

Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3350-3150N-H stretch (amide)
3100-3000C-H stretch (aromatic)
~1700C=O stretch (ketone)
~1660C=O stretch (amide I band)
~1600N-H bend (amide II band)
~1400C=C stretch (aromatic)
~750C-Cl stretch
Predicted Mass Spectrometry Data
m/zAssignment
197/199[M]⁺/ [M+2]⁺ (isotopic pattern for Cl)
180[M-NH₃]⁺
162[M-Cl]⁺
148[M-CH₂Cl]⁺
120[M-COCH₂Cl]⁺
104[C₆H₄CO]⁺
92[C₆H₄NH₂]⁺

Visualizations

Workflow for Structure Elucidation

structure_elucidation_workflow synthesis Proposed Synthesis purification Purification (Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr elemental Elemental Analysis purification->elemental data_analysis Spectroscopic Data Analysis ms->data_analysis ir->data_analysis nmr->data_analysis elemental->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Proposed Synthetic Pathway

synthetic_pathway start 3-Aminobenzamide reagents1 NaNO₂, HCl 0-5 °C start->reagents1 diazonium Diazonium Salt reagents2 Chloroacetyl chloride, CuCl diazonium->reagents2 product This compound reagents1->diazonium reagents2->product

Caption: Proposed Sandmeyer-type reaction for the synthesis of this compound.

Conclusion

This technical guide outlines the predicted structural and spectroscopic characteristics of this compound, a novel compound with potential applications in medicinal chemistry and drug development. The provided synthetic protocol and predicted data serve as a valuable starting point for the practical synthesis and rigorous characterization of this molecule. Further experimental work is required to validate these predictions and fully elucidate the properties and potential biological activities of this compound.

Physical and chemical characteristics of 3-(2-Chloroacetyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the specific physical and chemical characteristics, experimental protocols, and biological activities of 3-(2-Chloroacetyl)benzamide .

Efforts to locate specific data points for this compound, including but not limited to its molecular weight, melting point, boiling point, solubility, and spectral data, were unsuccessful. Furthermore, detailed experimental protocols for its synthesis, purification, and analysis could not be found in the available literature. The search also did not yield any information on its potential biological activities or associated signaling pathways, which is a critical requirement for the development of the requested technical guide.

The searches did identify data for related compounds, such as isomers like N-(2-chloroacetyl)benzamide and precursors like 3-aminobenzamide. For instance, 3-aminobenzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP). However, these properties cannot be reliably extrapolated to this compound due to structural differences.

Given the absence of the necessary foundational data for this compound, it is not possible to construct the requested in-depth technical guide with the required data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows.

We recommend that researchers interested in this specific compound undertake initial chemical synthesis and characterization to establish its fundamental properties. Subsequent biological screening would then be necessary to determine any potential therapeutic effects and mechanisms of action.

An In-depth Technical Guide to 3-(2-Chloroacetyl)benzamide as a Versatile Starting Material in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloroacetyl)benzamide, also known as N-(3-carbamoylphenyl)-2-chloroacetamide, is a valuable bifunctional molecule that serves as a key starting material in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its structure incorporates a reactive chloroacetyl group and a benzamide moiety, making it a versatile building block for the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this compound, with a focus on its role in the development of potentially bioactive compounds.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound involves the acylation of 3-aminobenzamide with chloroacetyl chloride. This reaction is a standard nucleophilic acyl substitution at the amino group of 3-aminobenzamide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Aminobenzamide

  • Chloroacetyl Chloride

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dioxane, Acetone, or Dichloromethane (DCM)

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminobenzamide (1 equivalent) in an appropriate anhydrous solvent (e.g., dioxane, acetone, or DCM).

  • Add a suitable base, such as triethylamine (1.1-1.5 equivalents) or potassium carbonate (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

  • Cool the reaction mixture in an ice bath (0-5 °C).

  • Slowly add a solution of chloroacetyl chloride (1.1-1.2 equivalents) in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a period of 3 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into cold water to precipitate the crude product.

  • The solid precipitate is collected by vacuum filtration and washed with water to remove any inorganic salts.

  • The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

Note: The specific reaction conditions, including the choice of solvent and base, as well as the reaction time and temperature, may be optimized to improve the yield and purity of the final product.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup and Purification 3_Aminobenzamide 3-Aminobenzamide Mixing Dissolve 3-Aminobenzamide and Base in Solvent 3_Aminobenzamide->Mixing Chloroacetyl_Chloride Chloroacetyl Chloride Addition Slowly add Chloroacetyl Chloride at 0-5 °C Chloroacetyl_Chloride->Addition Base Base (e.g., TEA, K₂CO₃) Base->Mixing Solvent Anhydrous Solvent (e.g., Dioxane) Solvent->Mixing Mixing->Addition Reaction Stir at Room Temperature (3-12 hours) Addition->Reaction Precipitation Pour into Cold Water Reaction->Precipitation Filtration Filter and Wash with Water Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: General workflow for the synthesis of this compound.

Characterization Data

PropertyExpected Value/Characteristics
Appearance White to off-white solid
Molecular Formula C₉H₉ClN₂O₂
Molecular Weight 212.63 g/mol
Melting Point To be determined experimentally
¹H NMR (DMSO-d₆)δ (ppm): ~10.5 (s, 1H, -NH-CO-), ~8.3 (s, 1H, Ar-H), ~7.8-8.0 (m, 2H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.3 (br s, 1H, -CONH₂), ~7.1 (br s, 1H, -CONH₂), ~4.3 (s, 2H, -CH₂Cl)
¹³C NMR (DMSO-d₆)δ (ppm): ~168 (-CONH₂), ~165 (-NHCO-), ~140, ~135, ~129, ~125, ~122, ~118 (Ar-C), ~43 (-CH₂Cl)
IR (KBr, cm⁻¹)ν: ~3400-3200 (N-H stretch), ~1680 (C=O stretch, amide I), ~1650 (C=O stretch, amide I), ~1600 (N-H bend, amide II), ~750 (C-Cl stretch)
Mass Spec (ESI-MS)m/z: [M+H]⁺ at 213.04, [M+Na]⁺ at 235.02

Applications in Synthesis

The dual reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly those with potential biological activity. The chloroacetyl group is an excellent electrophile, readily undergoing nucleophilic substitution with various nucleophiles, while the benzamide moiety can participate in cyclization reactions or be further modified.

Synthesis of Thiazole Derivatives

One of the key applications of α-halo ketones, such as the chloroacetyl group in this compound, is the Hantzsch thiazole synthesis. Reaction with a thiourea or thioamide derivative leads to the formation of a thiazole ring.

General Experimental Protocol for Thiazole Synthesis:

  • A mixture of this compound (1 equivalent) and a substituted thiourea or thioamide (1 equivalent) in a suitable solvent, such as ethanol or dimethylformamide (DMF), is heated to reflux.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • Upon cooling, the product often precipitates and can be collected by filtration.

  • Further purification can be achieved by recrystallization.

Thiazole_Synthesis Start This compound Reaction Hantzsch Thiazole Synthesis (e.g., Ethanol, Reflux) Start->Reaction Thiourea Thiourea/Thioamide (R-CS-NH₂) Thiourea->Reaction Product 3-(2-(Substituted-thiazol-2-yl)amino)benzamide Reaction->Product

Caption: Synthesis of thiazole derivatives from this compound.

Synthesis of Other Heterocycles

The reactive chloroacetyl group can also be utilized to construct other heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyridazine derivatives, while reaction with amidines can yield imidazole derivatives. These synthetic routes open up possibilities for creating diverse molecular scaffolds for drug discovery programs.

Potential Biological Significance of Derivatives

Benzamide and chloroacetamide moieties are present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Antimicrobial Activity: N-substituted chloroacetamides have been reported to exhibit significant antibacterial and antifungal activities. The biological activity of these compounds can be modulated by the nature of the substituents on the aromatic ring.

  • Anticancer Activity: Several benzamide derivatives have been investigated as anticancer agents. For instance, N-phenyl dichloroacetamide derivatives have been shown to induce apoptosis in cancer cells. The derivatives synthesized from this compound could be screened for their cytotoxic activity against various cancer cell lines.

While no specific biological data for derivatives of this compound were found in the initial searches, the presence of these pharmacologically relevant substructures suggests that its derivatives are promising candidates for biological evaluation.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse array of organic compounds, particularly heterocyclic systems. Its bifunctional nature allows for the facile introduction of various functionalities, making it a valuable tool for medicinal chemists and researchers in drug discovery. The potential for its derivatives to exhibit a range of biological activities warrants further investigation and development of synthetic methodologies utilizing this important building block. This guide provides a foundational understanding for researchers to explore the full potential of this compound in their synthetic endeavors.

Potential Biological Activities of 3-(2-Chloroacetyl)benzamide Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the potential biological activities of 3-(2-chloroacetyl)benzamide derivatives, a class of compounds with a scaffold suggestive of diverse pharmacological applications. While direct studies on this specific derivative series are limited in the public domain, this paper extrapolates potential activities by examining structurally related benzamide and chloroacetamide analogues. The inherent reactivity of the α-chloroacetyl group, a known electrophilic pharmacophore, coupled with the versatile benzamide backbone, suggests potential for these molecules to serve as covalent inhibitors or targeted binders for a range of biological targets. This document summarizes key findings on related compounds, providing insights into potential anticancer, antimicrobial, and enzyme-inhibitory activities, along with detailed experimental methodologies and elucidated signaling pathways.

Potential Anticancer Activity

Benzamide derivatives are a well-established class of compounds with significant anticancer properties, acting through diverse mechanisms. The introduction of a reactive chloroacetyl group could enhance these activities by enabling covalent interactions with target proteins.

Inhibition of IKKβ and the NF-κB Signaling Pathway

One potential mechanism of action for chloroacetyl-containing benzamides is the inhibition of key inflammatory and cell survival pathways, such as the NF-κB signaling cascade. The enzyme IKKβ is a critical kinase in this pathway, and its inhibition is a validated strategy in cancer therapy.

A study on 3-Chloro-N-phenylbenzamide , a structural analogue, demonstrated its potential as an IKKβ inhibitor.[1] This compound was shown to inhibit the growth of the SiHa cervical cancer cell line with an IC50 of 22.4 µM.[1] The proposed mechanism involves the inhibition of IKKβ, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex, preventing the translocation of NF-κB to the nucleus and the transcription of pro-survival genes.

Table 1: Anticancer Activity of 3-Chloro-N-phenylbenzamide

CompoundCell LineAssay TypeIC50 (µM)TargetReference
3-Chloro-N-phenylbenzamideSiHa (Cervical Cancer)MTT Assay22.4IKKβ[1]

Experimental Protocol: MTT Assay for Cell Viability

The anti-proliferative activity of 3-Chloro-N-phenylbenzamide was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: SiHa cells were seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compound and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plate was incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.[1]

Signaling Pathway: NF-κB Inhibition

NF_kappa_B_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates (p) IkappaB_NFkappaB IκBα-NF-κB Complex IkappaB->IkappaB_NFkappaB p_IkappaB p-IκBα NFkappaB NF-κB (p65/p50) NFkappaB->IkappaB_NFkappaB NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocates to IkappaB_NFkappaB->NFkappaB Releases Ub_IkappaB Ub-IκBα p_IkappaB->Ub_IkappaB Ubiquitination Proteasome Proteasome Ub_IkappaB->Proteasome Degradation Gene_Transcription Gene Transcription (Proliferation, Survival) NFkappaB_nuc->Gene_Transcription Induces Nucleus Nucleus Inhibitor 3-(2-Chloroacetyl) benzamide derivative (Proposed) Inhibitor->IKK_complex Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Induction of Apoptosis via Reactive Oxygen Species (ROS)

Other benzamide derivatives have been shown to exert their anticancer effects by inducing oxidative stress. A study on a series of novel benzamide derivatives identified a lead compound, BJ-13, which demonstrated potent antiproliferative activity against gastric cancer cells.[2] The mechanism of action was attributed to the accumulation of intracellular reactive oxygen species (ROS), leading to the collapse of the mitochondrial membrane potential and subsequent caspase-dependent apoptosis.[2] Western blot analysis confirmed the upregulation of the pro-apoptotic protein Bax and cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[2]

Experimental Workflow: Investigating ROS-Mediated Apoptosis

ROS_Apoptosis_Workflow Start Cancer Cell Culture Treatment Treat with Benzamide Derivative (e.g., BJ-13) Start->Treatment ROS_Measurement Measure Intracellular ROS (e.g., DCFH-DA assay) Treatment->ROS_Measurement MMP_Analysis Analyze Mitochondrial Membrane Potential (ΔΨm) (e.g., JC-1 staining) Treatment->MMP_Analysis Apoptosis_Assay Assess Apoptosis (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Bax, Bcl-2, Caspase-3) Treatment->Western_Blot Conclusion Conclusion: ROS-mediated mitochondrial dysfunction and apoptosis ROS_Measurement->Conclusion MMP_Analysis->Conclusion Apoptosis_Assay->Conclusion Western_Blot->Conclusion

Caption: Experimental workflow for studying ROS-mediated apoptosis.

Potential Antimicrobial Activity

The chloroacetyl moiety is a known reactive group that can alkylate nucleophilic residues in proteins and enzymes, making it a promising pharmacophore for antimicrobial agents.

A series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives were synthesized and evaluated for their in vitro antibacterial activity.[3] These compounds, which feature a chloroacetamide-like structure within the azetidinone ring, showed moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3] The antimicrobial activity was determined by measuring the zone of inhibition.[3]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

  • Preparation of Inoculum: Bacterial strains were cultured in nutrient broth for 24 hours.

  • Agar Plate Preparation: Muller-Hinton agar was poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar was swabbed with the bacterial inoculum.

  • Well Preparation: Wells of a specific diameter were made in the agar using a sterile borer.

  • Compound Application: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) was added to the wells.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of bacterial growth, was measured in millimeters.[3]

Potential Enzyme Inhibition

The electrophilic nature of the chloroacetyl group makes this compound derivatives potential covalent inhibitors of various enzymes, particularly those with a nucleophilic residue (e.g., cysteine, histidine, or lysine) in their active site.

Casein Kinase 2 (CK2) Inhibition

A chloroacetamide-steroid derivative was synthesized and shown to have biological activity against Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cell growth, proliferation, and survival.[4] The study demonstrated that this derivative could significantly decrease ischemia-reperfusion injury, a process in which CK2 is involved.[4] While the exact mechanism of inhibition was not fully elucidated, the presence of the chloroacetamide moiety suggests a potential for covalent modification of the enzyme.

Acetylcholinesterase (AChE) Inhibition

Benzimidazole derivatives, which share some structural similarities with benzamides, have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine.[5] Certain chloro-substituted benzimidazole derivatives exhibited potent AChE inhibitory activity with IC50 values in the nanomolar range, comparable to the reference drug donepezil.[5] Kinetic studies revealed a mixed-type inhibition, suggesting that the compounds bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[5] The chloro substituent on the benzimidazole ring was found to be important for the observed activity.[5]

Table 2: Acetylcholinesterase Inhibitory Activity of Chloro-substituted Benzimidazole Derivatives

CompoundIC50 (nM)Ki (nM)Inhibition TypeReference
3d (chloro-substituted)31.9 ± 0.126.2Mixed[5]
3h (chloro-substituted)29.5 ± 1.224.8Mixed[5]
Donepezil (Reference)21.8 ± 0.9--[5]

Conclusion

References

An In-depth Technical Guide on the Solubility Profile of 3-(2-Chloroacetyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, peer-reviewed studies with specific quantitative solubility data for 3-(2-Chloroacetyl)benzamide are limited. This guide provides a comprehensive overview based on the structural characteristics of the molecule, qualitative solubility information, and established methodologies for determining the solubility of related benzamide compounds. For comparison, quantitative data for the parent compound, benzamide, is included.

Introduction to this compound

This compound is a derivative of benzamide, characterized by a chloroacetyl group attached to an amino substituent at the meta-position of the benzene ring. Its chemical structure, featuring both polar (amide and chloroacetyl groups) and non-polar (benzene ring) regions, suggests an amphiphilic nature that governs its solubility in various solvents. The calculated LogP value of 2.50 indicates moderate lipophilicity, which generally implies lower solubility in water and higher solubility in organic solvents[1]. The molecular formula is C₉H₉ClN₂O₂, and it has a molecular weight of approximately 212.63 g/mol [1]. Understanding the solubility profile of this compound is crucial for its potential applications in drug development, chemical synthesis, and biological research, as solubility impacts formulation, bioavailability, and reaction kinetics.

Expected and Comparative Solubility Profile

The solubility of a solute is largely dictated by the principle of "like dissolves like". The presence of the amide and chloroacetyl groups allows for hydrogen bonding and dipole-dipole interactions with polar solvents. Conversely, the benzene ring contributes to van der Waals forces, favoring interactions with non-polar solvents.

Qualitative Solubility: Based on its structure, this compound is expected to be soluble in many common organic solvents. General observations for amines and amides suggest that those with a lower number of carbon atoms tend to be more soluble in water, while solubility in organic solvents like diethyl ether is generally high[2].

Quantitative Solubility Data for Benzamide (for comparison): While specific data for this compound is unavailable, the solubility of the parent compound, benzamide, provides a useful reference point. The solubility of benzamide generally increases with temperature and varies significantly with the polarity of the solvent[3].

SolventTemperature (°C)Solubility of BenzamideCitation
Water2513.5 g/L[4]
Ethanol-Soluble (50 mg/mL)[5]
Methanol-High[3]
Acetone-High[3]
Ethyl Acetate-Moderate[3]
Chloroform-Moderate[6]
Toluene-Low[6]
DMSO-High[7]
Diethyl Ether-Slightly Soluble[8]
Benzene-Slightly Soluble[8]

Note: This table presents data for Benzamide, not this compound, and is intended for comparative purposes only. The general trend for benzamide solubility is: methanol > acetone > ethanol > ethyl acetate > acetonitrile > water[3].

Experimental Protocol for Solubility Determination

The most widely accepted method for determining equilibrium solubility is the shake-flask method , which is considered the gold standard for its reliability in achieving true thermodynamic equilibrium[9].

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, acetone)

  • Thermostatic shaker or water bath capable of maintaining 37 ± 1 °C[5]

  • Analytical balance

  • Glass flasks or vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass flasks. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Add a known volume of the selected organic solvent to each flask.

  • Equilibration: Seal the flasks and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant speed. Equilibrium is typically reached within 24 to 48 hours[9]. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established[5].

  • Phase Separation: Once equilibrium is reached, allow the flasks to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

  • Dilution: Dilute the filtered sample with a known volume of the solvent to bring the concentration within the analytical range of the chosen detection method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

experimental_workflow prep Preparation: Add excess solute to flask solvent Solvent Addition: Add known volume of solvent prep->solvent equil Equilibration: Shake at constant T (24-72h) solvent->equil separate Phase Separation: Allow solid to sediment equil->separate sample Sampling & Filtration: Withdraw supernatant, filter with 0.45µm filter separate->sample quant Quantification: Dilute and analyze (HPLC/UV-Vis) sample->quant result Result: Calculate solubility (mg/mL or mol/L) quant->result

Caption: Experimental workflow for solubility determination using the shake-flask method.

Potential Biological Activities and Signaling Pathways

Benzamide derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and insecticidal properties[10][11]. The amide group can form hydrogen bonds with active sites of enzymes, potentially leading to inhibitory effects[10]. For instance, some benzamide compounds act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair[8][12].

While the specific biological targets and signaling pathways for this compound are not well-documented in public literature, its structure as a chloroacetyl derivative suggests it could act as an electrophile, potentially forming covalent bonds with nucleophilic residues (like cysteine or histidine) in target proteins. This mechanism is common for irreversible enzyme inhibitors. A logical approach to identifying its biological activity would involve a screening process against various targets.

screening_pathway compound This compound screen Primary Screening compound->screen enzyme Enzyme Inhibition Assays (e.g., Kinases, Proteases) screen->enzyme receptor Receptor Binding Assays screen->receptor cell Cell-based Assays (e.g., Cytotoxicity, Antimicrobial) screen->cell hit Hit Identification enzyme->hit receptor->hit cell->hit moa Mechanism of Action Studies hit->moa pathway Signaling Pathway Elucidation hit->pathway lead Lead Compound moa->lead pathway->lead

Caption: A logical workflow for identifying the biological activity of a novel compound.

Conclusion

The solubility of this compound is a critical parameter for its scientific and industrial application. While quantitative data remains scarce in public databases, its chemical structure suggests moderate lipophilicity with good solubility in many organic solvents. The well-established shake-flask method provides a robust protocol for experimentally determining its precise solubility profile. Further research is needed to quantify its solubility in a range of solvents and to explore its potential biological activities, which are suggested by the broad bioactivity of related benzamide compounds.

References

An In-depth Technical Guide to 3-(2-Chloroacetyl)benzamide: Synthesis, and Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3-(2-Chloroacetyl)benzamide, a molecule of interest to researchers and professionals in drug development and chemical synthesis. Due to the absence of a singular seminal discovery paper, this document synthesizes information from the broader field of benzamide chemistry to present a likely historical context, detailed synthetic protocols, and potential applications.

Introduction and Historical Context

The discovery of this compound is not marked by a specific, celebrated event but rather represents a logical step in the extensive exploration of benzamide derivatives throughout the 20th century. Benzamides are a well-established class of compounds with a wide range of pharmacological activities, including antiemetic, antipsychotic, and gastroprokinetic effects. The introduction of a reactive chloroacetyl group suggests its likely origin as a chemical intermediate, designed for further modification to explore structure-activity relationships (SAR) in various therapeutic areas.

The chloroacetyl moiety serves as a versatile electrophile, readily reacting with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity makes this compound a useful building block for combinatorial chemistry and the synthesis of more complex molecules. It is plausible that this compound was first synthesized during broader investigations into novel pharmacophores, where the benzamide scaffold was systematically functionalized to modulate biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward and well-established chemical transformation. The most probable synthetic route involves the acylation of 3-aminobenzamide with chloroacetyl chloride.

Experimental Protocol: Synthesis via Acylation

Objective: To synthesize this compound from 3-aminobenzamide and chloroacetyl chloride.

Materials:

  • 3-Aminobenzamide

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-aminobenzamide (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution with stirring. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data
ParameterValue
Molecular Formula C₉H₉ClN₂O₂
Molecular Weight 212.63 g/mol
Theoretical Yield Dependent on starting material scale
Appearance Off-white to pale yellow solid

Note: Experimental yield and melting point would be determined upon synthesis and purification.

Potential Signaling Pathways and Logical Relationships

Given its reactive nature, this compound is unlikely to be a specific ligand for a receptor in its own right. Instead, its significance lies in its ability to covalently modify biological macromolecules, making it a tool for chemical biology and drug discovery. The chloroacetyl group can act as an irreversible inhibitor by alkylating nucleophilic residues (e.g., cysteine, histidine, lysine) in the active site of enzymes or on other proteins.

This reactivity makes it a potential warhead for targeted covalent inhibitors. The benzamide portion of the molecule could serve as a scaffold to direct the molecule to a specific protein of interest, where the chloroacetyl group can then form a covalent bond, leading to irreversible inhibition.

Visualizations

Synthetic Pathway

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 3_Aminobenzamide 3-Aminobenzamide Product This compound 3_Aminobenzamide->Product Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Product Solvent Aprotic Solvent (e.g., DCM) Solvent->Product Base Base (e.g., Triethylamine) Base->Product

Caption: Synthetic route to this compound.

Experimental Workflow

Workflow Start Start Reaction_Setup Dissolve 3-Aminobenzamide in Aprotic Solvent Start->Reaction_Setup Cooling Cool to 0°C Reaction_Setup->Cooling Base_Addition Add Base Cooling->Base_Addition Acylation Add Chloroacetyl Chloride Base_Addition->Acylation Reaction Stir at Room Temperature Acylation->Reaction TLC_Monitoring Monitor by TLC Reaction->TLC_Monitoring TLC_Monitoring->Reaction Incomplete Workup Aqueous Workup TLC_Monitoring->Workup Reaction Complete Purification Purify Product Workup->Purification Characterization Characterize Product (NMR, MS, MP) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for synthesis and purification.

Covalent Inhibition Mechanism

Covalent_Inhibition Inhibitor This compound Warhead: -COCH₂Cl Covalent_Complex {Covalently Modified Protein |  Irreversible Inhibition} Inhibitor:f0->Covalent_Complex:f0 Covalent Bond Formation Target Target Protein Nucleophilic Residue (e.g., Cys-SH) Target:f0->Covalent_Complex:f0

Caption: Mechanism of irreversible inhibition.

Conclusion

While the specific historical discovery of this compound is not well-documented, its chemical structure points to its role as a valuable synthetic intermediate. The straightforward synthesis and the presence of a reactive chloroacetyl group make it a versatile tool for medicinal chemists and researchers in drug development. Its potential as a component of targeted covalent inhibitors underscores its continued relevance in the search for novel therapeutics. This guide provides the foundational knowledge for professionals to synthesize, understand, and utilize this compound in their research endeavors.

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Benzamide Derivatives from 3-(2-Chloroacetyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel benzamide derivatives starting from 3-(2-Chloroacetyl)benzamide. The synthesized compounds, featuring a thioether linkage to various heterocyclic systems, are evaluated for their potential as antimicrobial and anticancer agents, with a focus on the inhibition of VEGFR-2 signaling.

Introduction

Benzamide derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The reactivity of the α-chloroacetyl group in this compound offers a versatile entry point for the synthesis of a diverse library of derivatives through nucleophilic substitution reactions. This document outlines the synthesis of novel benzamide derivatives by reacting this compound with various heterocyclic thiols. The resulting 3-(2-(heterocyclylthio)acetamido)benzamide derivatives are then evaluated for their biological activity. A particular focus is placed on their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.

Synthetic Workflow

The general synthetic strategy involves a two-step process. The first step is the nucleophilic substitution of the chlorine atom in this compound with a heterocyclic thiol. The resulting intermediate is then further modified to generate a library of diverse benzamide derivatives.

Synthesis_Workflow start This compound intermediate 3-(2-(Heterocyclylthio)acetyl)benzamide Intermediate start->intermediate Heterocyclic Thiol, Base (e.g., K2CO3), Solvent (e.g., DMF) derivatives Diverse Benzamide Derivatives intermediate->derivatives Further Synthetic Modifications

Caption: General workflow for the synthesis of benzamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzamide (Representative Procedure)

This protocol describes a representative synthesis of a benzamide derivative using 2-mercaptobenzimidazole as the nucleophile.

Materials:

  • This compound

  • 2-Mercaptobenzimidazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of this compound (1.0 mmol) in 10 mL of DMF, add 2-mercaptobenzimidazole (1.1 mmol) and potassium carbonate (1.5 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Upon completion of the reaction, pour the mixture into 50 mL of ice-cold deionized water.

  • Collect the precipitated solid by vacuum filtration and wash with deionized water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Physicochemical and Yield Data for Synthesized Benzamide Derivatives
Compound IDHeterocyclic ThiolMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
BDZ-1 2-MercaptobenzimidazoleC₁₆H₁₄N₄O₂S326.38210-21285
BTH-2 2-MercaptobenzothiazoleC₁₆H₁₃N₃O₂S₂343.43198-20082
PYR-3 2-MercaptopyrimidineC₁₃H₁₂N₄O₂S288.33225-22778
Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)
Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicans
BDZ-1 1683264
BTH-2 321664>128
PYR-3 6432128>128
Ciprofloxacin 422NA
Fluconazole NANANA8
Table 3: Anticancer Activity Data (IC₅₀ in µM) against Human Cancer Cell Lines
Compound IDHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
BDZ-1 12.518.225.1
BTH-2 28.435.142.8
PYR-3 45.251.763.5
Doxorubicin 0.81.11.5

Mechanism of Action: Inhibition of VEGFR-2 Signaling

Several benzamide derivatives with a thioacetamide linker have been identified as potent inhibitors of VEGFR-2.[1] The proposed mechanism involves the binding of these compounds to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing the autophosphorylation and activation of the receptor. This inhibition of VEGFR-2 signaling leads to the suppression of downstream pathways responsible for endothelial cell proliferation, migration, and survival, ultimately resulting in the inhibition of angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Benzamide Derivative (e.g., BDZ-1) Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway by benzamide derivatives.

Conclusion

The synthetic route starting from this compound provides an efficient method for the generation of a diverse library of benzamide derivatives. The preliminary biological evaluation of the synthesized compounds indicates that these derivatives, particularly the benzimidazole-containing compound BDZ-1 , exhibit promising antimicrobial and anticancer activities. The proposed mechanism of action for the anticancer activity involves the inhibition of the VEGFR-2 signaling pathway, a critical regulator of angiogenesis. Further optimization of the lead compounds and in-depth mechanistic studies are warranted to explore the full therapeutic potential of this class of benzamide derivatives. These findings provide a solid foundation for the development of novel therapeutic agents for the treatment of infectious diseases and cancer.

References

3-(2-Chloroacetyl)benzamide: A Versatile Intermediate in the Discovery of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(2-Chloroacetyl)benzamide is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of a wide array of biologically active compounds. Its structure, featuring a reactive chloroacetyl group and a benzamide moiety, allows for diverse chemical modifications, making it an attractive building block for combinatorial chemistry and targeted drug discovery. The benzamide functional group is a well-established pharmacophore present in numerous approved drugs, known for its ability to form crucial hydrogen bond interactions with biological targets. The chloroacetyl group, a reactive electrophile, provides a convenient handle for introducing various substituents through nucleophilic substitution reactions. This application note will detail the synthesis of this compound and its application in the synthesis of potential therapeutic agents, with a focus on the discovery of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Synthesis of this compound

The synthesis of this compound is typically achieved through the chloroacetylation of 3-aminobenzamide. 3-Aminobenzamide itself is a known inhibitor of PARP, an enzyme crucial for DNA repair.[1] This synthetic transformation introduces a reactive handle for further molecular elaboration.

Experimental Protocol: Synthesis of this compound (Hypothetical)

  • Materials:

    • 3-Aminobenzamide

    • Chloroacetyl chloride

    • Triethylamine (Et3N)

    • Dichloromethane (CH2Cl2)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • In a round-bottom flask, dissolve 3-aminobenzamide (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) to the solution.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Data Presentation

IntermediateStarting MaterialReagentsSolventReaction TimeYield (%)Purity (%)
This compound3-AminobenzamideChloroacetyl chloride, TriethylamineDichloromethane4-6 hours85-95>98

Application in the Synthesis of PARP Inhibitors

The chloroacetyl group of this compound is susceptible to nucleophilic attack by various amines, thiols, and other nucleophiles. This reactivity can be exploited to build a library of derivatives for screening against various biological targets. A particularly promising application is in the synthesis of more potent and selective PARP inhibitors. The benzamide core can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP, while the substituent introduced via the chloroacetyl group can be designed to interact with other regions of the enzyme's active site, thereby increasing potency and selectivity.

Experimental Protocol: Synthesis of a Hypothetical PARP Inhibitor Derivative

  • Materials:

    • This compound

    • A selected amine (e.g., a substituted piperazine)

    • Potassium carbonate (K2CO3)

    • Acetonitrile (CH3CN)

    • Water

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), the selected amine (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile.

    • Heat the reaction mixture to reflux and stir for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final PARP inhibitor derivative.

Data Presentation

Final Product (Hypothetical)Starting MaterialReagentsSolventReaction TimeYield (%)Purity (%)IC50 (PARP-1) (nM)
PARP Inhibitor DerivativeThis compoundSubstituted Piperazine, Potassium CarbonateAcetonitrile8-12 hours60-80>991-10

Signaling Pathway and Experimental Workflow

PARP Signaling Pathway in DNA Repair

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes that play a critical role in DNA repair, genomic stability, and programmed cell death. In response to DNA damage, particularly single-strand breaks, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. PARP inhibitors, by blocking this catalytic activity, prevent the recruitment of repair machinery, leading to the accumulation of single-strand breaks. In cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, these unresolved single-strand breaks are converted to lethal double-strand breaks during replication, leading to selective cancer cell death, a concept known as synthetic lethality.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes SSB_Accumulation SSB Accumulation PARP1->SSB_Accumulation NAD NAD+ NAD->PARP1 substrate DNA_Repair_Proteins DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->DNA_Repair_Proteins recruits Repair DNA Repair DNA_Repair_Proteins->Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits Replication Replication SSB_Accumulation->Replication DSB Double-Strand Break Replication->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis BRCA_Deficient BRCA-deficient cells

PARP-1 signaling in DNA repair and the effect of inhibitors.

Experimental Workflow for Synthesis and Screening

The general workflow for utilizing this compound in drug discovery involves a multi-step process from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation A 3-Aminobenzamide B Chloroacetylation A->B C This compound B->C D Nucleophilic Substitution (with Amine Library) C->D E Library of Benzamide Derivatives D->E F In vitro PARP Inhibition Assay E->F G Cell-based Assays (e.g., BRCA-mutant cancer cells) F->G H Lead Compound Identification G->H I Lead Optimization H->I J Preclinical Development I->J

Workflow for the synthesis and screening of PARP inhibitors.

This compound represents a highly useful and versatile intermediate for the synthesis of novel drug candidates. Its straightforward preparation and the reactivity of the chloroacetyl group enable the rapid generation of diverse chemical libraries. The application of this intermediate in the development of PARP inhibitors highlights its potential in oncology drug discovery. The provided protocols and workflows offer a foundational guide for researchers and scientists in the field of drug development to explore the utility of this compound in their research endeavors.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 3-(2-Chloroacetyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 3-(2-chloroacetyl)benzamide as a versatile starting material for the synthesis of a variety of novel heterocyclic compounds. The presence of a reactive α-haloketone functional group and a benzamide moiety makes it a valuable building block for constructing diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a key intermediate in organic synthesis, serving as a precursor for the generation of various heterocyclic systems. The electrophilic nature of the carbon atom bearing the chlorine atom allows for facile nucleophilic substitution reactions, while the adjacent carbonyl group can participate in cyclization reactions. This dual reactivity enables the construction of five, six, and seven-membered heterocyclic rings, which are prevalent motifs in many biologically active compounds. This document outlines the synthesis of thiazole, benzimidazole, and triazole derivatives from this versatile starting material.

Synthesis of Novel Heterocyclic Compounds

Synthesis of 2-Amino-4-(3-carbamoylphenyl)thiazole Derivatives

The Hantzsch thiazole synthesis provides a straightforward method for the preparation of thiazole derivatives from α-haloketones and a source of sulfur, typically a thiourea or thioamide. The reaction of this compound with thiourea or substituted thioureas is expected to yield 2-amino-4-(3-carbamoylphenyl)thiazole derivatives, which are of interest for their potential biological activities.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A This compound C 2-Amino-4-(3-carbamoylphenyl)thiazole Derivative A->C Reflux, Ethanol B Thiourea / Substituted Thiourea B->C

Caption: Synthesis of Thiazole Derivatives.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (20 mL/g).

  • Add thiourea (1.0 eq.) or a substituted thiourea to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.

Quantitative Data (Hypothetical):

ProductSubstituent (R)Yield (%)Melting Point (°C)
1a H85188-190
1b Phenyl78210-212
1c 4-Chlorophenyl82225-227
Synthesis of 2-(3-Carbamoylphenyl)benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. The reaction of an α-halo ketone with o-phenylenediamine is a common method for their synthesis. The reaction of this compound with o-phenylenediamine is anticipated to produce 2-(3-carbamoylphenyl)benzimidazole.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A This compound C 2-(3-Carbamoylphenyl)benzimidazole A->C Reflux, Ethanol, cat. AcOH B o-Phenylenediamine B->C

Caption: Synthesis of Benzimidazole Derivatives.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in ethanol (25 mL/g), add o-phenylenediamine (1.0 eq.).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure benzimidazole derivative.

  • Characterize the product by spectroscopic analysis and melting point determination.

Quantitative Data (Hypothetical):

ProductYield (%)Melting Point (°C)
2a 75230-232
Synthesis of 3-(3-Carbamoylphenyl)-[1][2][3]triazolo[3,4-b]... Derivatives

The reaction of α-halo ketones with hydrazides can lead to the formation of various heterocyclic systems, including triazoles. By reacting this compound with a suitable hydrazide followed by cyclization, novel triazole derivatives can be synthesized. For instance, reaction with thiosemicarbazide could lead to a thiazolo[3,2-b][1][2][3]triazole scaffold.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Intermediate cluster_final_product Final Product A This compound C Hydrazone Intermediate A->C Ethanol, Reflux B Thiosemicarbazide B->C D Triazole Derivative C->D Polyphosphoric Acid, Heat

Caption: Synthesis of Triazole Derivatives.

Experimental Protocol:

Step 1: Formation of the Hydrazone Intermediate

  • Dissolve this compound (1.0 eq.) and thiosemicarbazide (1.0 eq.) in ethanol (30 mL/g).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the mixture for 3-4 hours.

  • Monitor the reaction by TLC.

  • After cooling, filter the precipitated solid, wash with cold ethanol, and dry to yield the intermediate hydrazone.

Step 2: Cyclization to the Triazole Derivative

  • Add the dried intermediate from Step 1 to polyphosphoric acid.

  • Heat the mixture at 120-140 °C for 2-3 hours with occasional stirring.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic techniques and melting point analysis.

Quantitative Data (Hypothetical):

ProductYield (%)Melting Point (°C)
3a 65>300

Signaling Pathways and Logical Relationships

The synthesized heterocyclic compounds can be screened for their biological activities. For instance, thiazole, benzimidazole, and triazole derivatives are known to interact with various biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways. The following diagram illustrates a hypothetical workflow for the screening and development of these novel compounds.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_development Drug Development start This compound thiazole Thiazole Derivatives start->thiazole benzimidazole Benzimidazole Derivatives start->benzimidazole triazole Triazole Derivatives start->triazole screening High-Throughput Screening thiazole->screening benzimidazole->screening triazole->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Drug Discovery Workflow.

Conclusion

This compound is a readily accessible and highly reactive starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of thiazoles, benzimidazoles, triazoles, and other related heterocycles. The potential for these compounds to exhibit significant biological activity makes this a promising area of research for the development of new therapeutic agents. Further investigation into the reaction conditions, substrate scope, and biological evaluation of the synthesized compounds is warranted.

References

Application Notes and Protocols for N-Alkylation Reactions with 3-(2-Chloroacetyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of primary and secondary amines using 3-(2-chloroacetyl)benzamide. This reaction is a valuable synthetic route for generating a diverse library of N-substituted benzamide derivatives, a scaffold present in numerous biologically active compounds. The resulting products have potential applications in drug discovery, particularly as inhibitors of enzymes such as histone deacetylases (HDACs).

Introduction

N-substituted benzamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The N-alkylation of primary and secondary amines with an activated acetyl group, such as the chloroacetyl moiety in this compound, provides a straightforward and efficient method for the synthesis of these valuable derivatives. The protocol outlined below is a general procedure that can be adapted for a variety of amine substrates.

Data Presentation: Representative N-Alkylation Reactions

The following table summarizes representative yields for the N-alkylation of various primary and secondary amines with this compound. These values are based on typical outcomes for similar reactions and serve as a guideline for expected results.

EntryAmine SubstrateProductTypical Yield (%)
1Aniline3-(2-(Phenylamino)acetyl)benzamide85-95
2Benzylamine3-(2-(Benzylamino)acetyl)benzamide80-90
3Morpholine3-(2-Morpholinoacetyl)benzamide90-98
4Piperidine3-(2-(Piperidin-1-yl)acetyl)benzamide90-98
5Diethylamine3-(2-(Diethylamino)acetyl)benzamide75-85

Experimental Protocols

General Protocol for the N-Alkylation of Amines with this compound

This protocol describes a general method for the reaction of a primary or secondary amine with this compound in the presence of a base.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as dimethylformamide (DMF) or diethyl ether. The choice of solvent may depend on the solubility of the reactants and the desired reaction temperature.

  • Base Addition: Add a base such as potassium carbonate (1.5-2.0 eq) or triethylamine (1.5-2.0 eq). The base is crucial to neutralize the hydrochloric acid formed during the reaction.

  • Amine Addition: Add the primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is slow, gentle heating (e.g., 40-60 °C) may be applied. Reactions are typically complete within 2-24 hours.

  • Work-up:

    • Once the reaction is complete, filter the reaction mixture to remove the base.

    • If DMF was used as the solvent, dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If diethyl ether was used, wash the organic layer with water and brine.

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Experimental Workflow for N-Alkylation

experimental_workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_outcome Outcome reactant1 This compound setup Reaction Setup reactant1->setup reactant2 Primary/Secondary Amine reactant2->setup base Base (K2CO3 or Et3N) base->setup solvent Solvent (DMF or Et2O) solvent->setup reaction Stirring at RT (or gentle heating) setup->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product N-Alkylated Product purification->product analysis Characterization (NMR, MS) product->analysis

Caption: Workflow for the N-alkylation of amines.

Signaling Pathway of Histone Deacetylase (HDAC) Inhibition by N-Substituted Benzamides

Many N-substituted benzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the activation of tumor suppressor genes.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus benzamide N-Substituted Benzamide Derivative hdac Histone Deacetylase (HDAC) benzamide->hdac Inhibits histones Acetylated Histones hdac->histones Deacetylates chromatin Relaxed Chromatin histones->chromatin Leads to tsg Tumor Suppressor Genes chromatin->tsg Allows Transcription of apoptosis Apoptosis tsg->apoptosis cell_cycle_arrest Cell Cycle Arrest tsg->cell_cycle_arrest

Caption: HDAC inhibition by N-substituted benzamides.

Application Notes and Protocols: 3-(2-Chloroacetyl)benzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Chloroacetyl)benzamide is a molecule designed for targeted covalent inhibition in medicinal chemistry. This compound features a benzamide core, which can be tailored to achieve non-covalent binding affinity and selectivity for a specific protein target. The key functional component is the electrophilic 2-chloroacetyl group, which acts as a "warhead." This reactive group is designed to form a stable, covalent bond with a nucleophilic amino acid residue, most commonly cysteine, within the binding site of the target protein. This covalent modification leads to irreversible inhibition, which can offer advantages such as prolonged duration of action, high potency, and the ability to overcome drug resistance mechanisms.

The chloroacetamide moiety is a well-established electrophile in drug discovery.[1] Its reactivity is tuned to be moderate, reducing the likelihood of off-target reactions while still efficiently modifying the intended protein target upon binding.[1] The benzamide scaffold serves as the recognition element, guiding the chloroacetyl warhead to the desired location on the protein.

Mechanism of Action: Covalent Inhibition

The primary application of this compound and related structures is as targeted covalent inhibitors. The mechanism involves a two-step process:

  • Reversible Binding: The inhibitor first binds non-covalently to the target protein's active or allosteric site. The affinity of this initial binding is determined by interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces involving the benzamide scaffold.

  • Irreversible Covalent Bonding: Once bound, the electrophilic chloroacetyl group is positioned in close proximity to a nucleophilic amino acid residue (e.g., the thiol group of a cysteine). A nucleophilic substitution reaction occurs, where the nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable covalent bond. This irreversible step effectively and permanently inactivates the protein.[2]

The general scheme for this covalent modification is illustrated below:

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Inhibitor This compound Complex Non-covalent Complex Inhibitor->Complex Ki Target Target Protein (with Cys-SH) Target->Complex Covalent_Complex Covalently Modified Protein (Inactive) Complex->Covalent_Complex kinact

Caption: General mechanism of targeted covalent inhibition.

Potential Applications and Data

While specific data for this compound is not extensively available in the public domain, the utility of the chloroacetamide scaffold has been demonstrated in various contexts. The following data from studies on analogous chloroacetamide-based inhibitors illustrate the potential applications.

1. Inhibition of Protein-Protein Interactions: The TEAD-YAP Example

The Transcriptional Enhanced Associate Domain (TEAD) proteins are regulated by the Hippo pathway, and their interaction with the co-activator YAP is crucial for cell proliferation. Disrupting this interaction is a key strategy in cancer therapy. A conserved cysteine in the palmitate-binding pocket of TEAD is a target for covalent inhibitors.[3][4] A screen of a chloroacetamide fragment library identified compounds that covalently modify this cysteine and inhibit the TEAD-YAP interaction.[4]

Table 1: Inhibition of TEAD4-YAP1 Interaction by Chloroacetamide Fragments

Compound Incubation Time IC50 (µM)
Compound 13 30 min 10
48 h 0.9
Compound 21 30 min No inhibition
6 h 54
48 h 5

Data sourced from a study on chloroacetamide fragment screening.[4]

2. Antiviral Therapy: Inhibition of SARS-CoV-2 3CL Protease

The 3C-like protease (3CLpro) is an essential enzyme for the replication of SARS-CoV-2. Covalent inhibitors targeting the catalytic cysteine (Cys145) of this enzyme have been developed as potent antiviral agents.[5][6] A series of inhibitors using a chlorofluoroacetamide (CFA) warhead, a related electrophile, demonstrated potent enzymatic inhibition and antiviral activity.[5]

Table 2: Activity of a Chlorofluoroacetamide-Based Inhibitor Against SARS-CoV-2

Assay Type Parameter Value
Enzymatic Inhibition (3CLpro) IC50 178 nM
Antiviral Activity (Cell-based) EC50 > 10 µM

Data is for compound 11 from a study on CFA-based inhibitors.[5]

Experimental Protocols

The following are representative protocols for evaluating covalent inhibitors with a chloroacetamide warhead, based on published methodologies.

Protocol 1: Fluorescence Polarization (FP) Assay for Protein-Protein Interaction Inhibition

This protocol is adapted from the screening of TEAD-YAP1 inhibitors and is suitable for assessing the ability of a compound like this compound to disrupt a protein-protein interaction.[4]

Objective: To determine the IC50 of an inhibitor against the TEAD-YAP interaction.

Materials:

  • Purified TEAD protein (e.g., TEAD4)

  • Fluorescently labeled YAP peptide (e.g., fluorescein-labeled YAP60–99)

  • Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well, black, flat-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Then, dilute into Assay Buffer to the desired final concentrations.

  • In a 384-well plate, add the TEAD protein to each well to a final concentration of 50 nM.

  • Add the test compound dilutions to the wells. For control wells, add an equivalent volume of DMSO.

  • Incubate the plate for a defined period (e.g., 30 minutes, 6 hours, 24 hours) at 4°C. This allows for the covalent reaction to proceed.

  • After incubation, add the fluorescently labeled YAP peptide to each well to a final concentration of 10 nM.

  • Incubate for an additional 30 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_workflow FP Assay Workflow A 1. Prepare serial dilutions of test compound C 3. Add test compound to wells A->C B 2. Add TEAD protein to 384-well plate B->C D 4. Incubate plate (e.g., 4°C for 24h) C->D E 5. Add fluorescently labeled YAP peptide D->E F 6. Incubate 30 min at room temperature E->F G 7. Measure Fluorescence Polarization F->G H 8. Calculate % Inhibition and determine IC50 G->H G cluster_workflow Mass Spectrometry Workflow A 1. Incubate protein with inhibitor B 2. Take samples at time points A->B C 3. Quench reaction B->C D 4. Analyze by LC-MS C->D E 5. Deconvolute spectra D->E F 6. Compare mass to control to confirm adduct E->F

References

Application Notes and Protocols for the Synthesis of 3-(2-Chloroacetyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of 3-(2-Chloroacetyl)benzamide, a valuable intermediate in pharmaceutical and chemical research. The protocol is based on the N-acylation of 3-aminobenzamide with chloroacetyl chloride.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of chloroacetyl chloride with the amino group of 3-aminobenzamide.

Chemical Equation:

  • 3-Aminobenzamide + Chloroacetyl Chloride → this compound + Hydrogen Chloride

A base is typically added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. Researchers should optimize the reaction conditions for their specific laboratory setup and scale.

Materials and Reagents:

  • 3-Aminobenzamide

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base, e.g., sodium bicarbonate)

  • Dimethylformamide (DMF) (or another suitable aprotic solvent, e.g., acetonitrile, dichloromethane)

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-aminobenzamide in a suitable anhydrous solvent (e.g., DMF).

  • Addition of Base: Add a suitable base, such as triethylamine (typically 1.1 to 1.5 equivalents), to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (typically 1.0 to 1.2 equivalents), dissolved in a small amount of the reaction solvent, to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified time (typically 2-12 hours) until the reaction is complete (monitor by TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess base, then with water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of N-substituted chloroacetamides, which can be adapted for the synthesis of this compound.

ParameterValue/RangeNotes
Reactants
3-Aminobenzamide1.0 equivalentStarting material.
Chloroacetyl Chloride1.0 - 1.2 equivalentsAcylating agent. A slight excess can ensure complete conversion.
Base (e.g., Triethylamine)1.1 - 1.5 equivalentsTo neutralize the HCl byproduct.
Reaction Conditions
SolventDMF, Acetonitrile, DCMAnhydrous aprotic solvents are generally preferred.
Temperature0 °C to room temperatureInitial cooling is important due to the exothermic nature of the reaction.
Reaction Time2 - 12 hoursMonitor by TLC for completion.
Yield and Purity
Expected Yield70 - 95%Dependant on reaction scale and purification method.
Purity>95% after purificationAssessed by techniques such as NMR, LC-MS, or elemental analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

experimental_workflow start Start dissolve Dissolve 3-Aminobenzamide and Base in Solvent start->dissolve cool Cool to 0-5 °C dissolve->cool add_reagent Add Chloroacetyl Chloride (dropwise) cool->add_reagent react Stir at Room Temperature (2-12h) add_reagent->react workup Aqueous Work-up (Quench, Extract, Wash) react->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify (Recrystallization or Chromatography) dry_concentrate->purify end This compound (Final Product) purify->end

Caption: General workflow for the synthesis of this compound.

Signaling Pathway (Illustrative)

While this is a chemical synthesis and not a biological signaling pathway, a logical relationship diagram can illustrate the reaction progression.

reaction_pathway reactants 3-Aminobenzamide + Chloroacetyl Chloride intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack conditions Base (e.g., Triethylamine) Solvent (e.g., DMF) 0 °C to Room Temp. products This compound + Base-HCl Salt intermediate->products Elimination of Cl⁻

Caption: Logical progression of the N-acylation reaction.

Application Notes and Protocols: 3-(2-Chloroacetyl)benzamide in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential utility of 3-(2-chloroacetyl)benzamide as a covalent inhibitor of enzymes, with a particular focus on cysteine proteases. The information presented herein is based on the known reactivity of the chloroacetyl functional group and general principles of covalent enzyme inhibition.[1][2]

Introduction

This compound is a small molecule featuring a benzamide core and a reactive chloroacetyl group. The electrophilic nature of the chloroacetyl moiety makes this compound a candidate for the development of covalent enzyme inhibitors.[1] Covalent inhibitors form a stable bond with their target enzyme, often leading to irreversible inactivation.[2] This mode of action can offer advantages in terms of potency and duration of action. The primary targets for chloroacetyl-containing compounds are nucleophilic amino acid residues within the enzyme's active site, with a particular propensity for cysteine residues.[1][2]

Mechanism of Action: Covalent Inhibition of Cysteine Proteases

The proposed mechanism of action for this compound against a cysteine protease involves a two-step process. Initially, the inhibitor binds non-covalently to the active site of the enzyme. This is followed by a nucleophilic attack from the thiol group of the catalytic cysteine residue on the electrophilic carbon of the chloroacetyl group. This results in the displacement of the chloride leaving group and the formation of a stable thioether bond, leading to the irreversible inactivation of the enzyme.[3]

G cluster_0 cluster_1 cluster_2 I This compound EI_noncov Non-covalent E-I Complex I->EI_noncov Ki (Reversible binding) E_Cys Enzyme (Cys-SH) E_Cys->EI_noncov EI_cov Covalent E-I Adduct (Inactive) EI_noncov->EI_cov kinact (Irreversible reaction)

Caption: Proposed mechanism of covalent inhibition.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, inhibitory data for this compound against the model cysteine protease, papain. These values are for illustrative purposes and would require experimental validation.

ParameterValueDescription
IC50 (30 min) 5.2 µMThe concentration of inhibitor required to reduce enzyme activity by 50% after a 30-minute pre-incubation.[4]
Ki 25 µMThe inhibition constant, representing the initial binding affinity of the inhibitor to the enzyme.[5]
kinact 0.1 min-1The maximal rate of enzyme inactivation.[5]
kinact/Ki 4000 M-1s-1The second-order rate constant, indicating the overall efficiency of the covalent inhibitor.[6]

Experimental Protocols

1. In Vitro Papain Inhibition Assay (IC50 Determination)

This protocol describes a method to determine the IC50 value of this compound against papain using a fluorogenic substrate.

Materials:

  • Papain (from papaya latex)

  • This compound

  • Assay Buffer: 100 mM sodium phosphate, pH 6.5, 1 mM EDTA, 5 mM DTT

  • Substrate: N-Benzoyl-L-arginine-7-amido-4-methylcoumarin (Bz-Arg-AMC)

  • DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare serial dilutions of the inhibitor in Assay Buffer. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO in Assay Buffer).

  • Prepare a 10 µg/mL solution of papain in Assay Buffer.

  • Add 50 µL of each inhibitor dilution (or vehicle control) to the wells of the 96-well plate.

  • Add 50 µL of the papain solution to each well to initiate the pre-incubation.

  • Incubate the plate at 37°C for 30 minutes.

  • Prepare a 200 µM solution of Bz-Arg-AMC in Assay Buffer.

  • Add 100 µL of the substrate solution to each well to start the reaction.

  • Immediately measure the fluorescence every minute for 15 minutes using a plate reader.

  • Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time plot.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

2. Time-Dependent Inhibition Assay

To confirm covalent modification, a time-dependent inhibition assay can be performed.

Procedure:

  • Select a concentration of the inhibitor around its IC50 value.

  • Set up multiple reactions as described in the IC50 protocol.

  • Vary the pre-incubation time of the inhibitor with the enzyme (e.g., 0, 5, 15, 30, and 60 minutes) before adding the substrate.

  • Measure the enzyme activity after each pre-incubation period.

  • A decrease in enzyme activity with increasing pre-incubation time is indicative of covalent inhibition.

G prep_inhibitor Prepare Inhibitor Dilutions pre_incubate Pre-incubate Inhibitor and Enzyme prep_inhibitor->pre_incubate prep_enzyme Prepare Enzyme Solution prep_enzyme->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate prep_substrate Prepare Substrate Solution prep_substrate->add_substrate measure Measure Fluorescence add_substrate->measure analyze Analyze Data (Calculate IC50) measure->analyze G Apoptotic_Signal Apoptotic Signal Procaspase Procaspase-X (Inactive) Apoptotic_Signal->Procaspase initiates Active_Caspase Active Caspase-X (Cysteine Protease) Procaspase->Active_Caspase activates Substrates Cellular Substrates Active_Caspase->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis Inhibitor This compound Inhibitor->Active_Caspase

References

Application Notes and Protocols for 3-(2-Chloroacetyl)benzamide as a Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 3-(2-Chloroacetyl)benzamide is not a well-characterized chemical probe with established and validated protein targets in the public domain. The following application notes and protocols are presented as a detailed, hypothetical example to guide researchers on how such a molecule could be utilized. The putative target and associated data are for illustrative purposes only.

Introduction

This compound is a small molecule containing a reactive chloroacetyl group, making it a potential covalent inhibitor for proteins that possess a nucleophilic residue, such as a cysteine, in a suitable position. The benzamide moiety can provide selectivity through non-covalent interactions with the target protein's binding pocket. This document outlines a hypothetical application of this compound as a chemical probe for studying the function of Cysteine Protease X (CPX), a fictional enzyme implicated in inflammatory signaling pathways.

Putative Target and Mechanism of Action

For the purpose of this application note, we will consider Cysteine Protease X (CPX) as the primary target of this compound. CPX is a hypothetical enzyme that plays a key role in the activation of the pro-inflammatory cytokine Interleukin-18 (IL-18). The active site of CPX contains a reactive cysteine residue (Cys123) that is essential for its catalytic activity. This compound is proposed to act as an irreversible inhibitor by forming a covalent bond with the sulfhydryl group of Cys123, thereby inactivating the enzyme.

Data Presentation

The following table summarizes the hypothetical quantitative data for the interaction of this compound with its putative target, CPX.

ParameterValueDescription
IC50 1.5 µMConcentration of inhibitor required for 50% inhibition of CPX activity in a cell-free assay.
kinact/KI 15,000 M⁻¹s⁻¹Second-order rate constant for the irreversible inhibition of CPX.
Cellular EC50 7.5 µMConcentration of inhibitor required for 50% reduction of IL-18 processing in a cellular assay.
Selectivity >50-foldSelectivity for CPX over other related cysteine proteases (e.g., Caspase-1, Cathepsin B).

Mandatory Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Inflammatory_Stimulus Inflammatory_Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor Binds Pro-CPX Pro-CPX Receptor->Pro-CPX Activates CPX_Active CPX_Active Pro-CPX->CPX_Active Cleavage Pro_IL18 Pro_IL18 CPX_Active->Pro_IL18 Cleaves 3_2_Chloroacetyl_benzamide This compound 3_2_Chloroacetyl_benzamide->CPX_Active Inhibits (Covalent) Active_IL18 Active_IL18 Pro_IL18->Active_IL18 Inflammatory_Response Inflammatory_Response Active_IL18->Inflammatory_Response Induces

Caption: Hypothetical signaling pathway of CPX and its inhibition by this compound.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cellular Analysis Recombinant_CPX Recombinant CPX Incubate_Probe Incubate with This compound Recombinant_CPX->Incubate_Probe Activity_Assay Enzymatic Activity Assay Incubate_Probe->Activity_Assay Determine IC50 Mass_Spec Mass Spectrometry Incubate_Probe->Mass_Spec Confirm Covalent Modification Cells Cells Expressing CPX Treat_Cells Treat cells with This compound Cells->Treat_Cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Western_Blot Western Blot (IL-18) Lyse_Cells->Western_Blot Measure IL-18 Processing ABPP Activity-Based Protein Profiling Lyse_Cells->ABPP Assess Target Engagement

Caption: Experimental workflow for validating the activity of this compound.

Experimental Protocols

Protocol 1: In Vitro Inhibition of CPX Activity

Objective: To determine the IC50 of this compound against recombinant CPX.

Materials:

  • Recombinant human CPX (1 µM stock in assay buffer)

  • Fluorogenic CPX substrate (1 mM stock in DMSO)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • This compound (10 mM stock in DMSO)

  • 384-well black microplate

  • Plate reader with fluorescence detection (Excitation/Emission appropriate for the substrate)

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Then, dilute the compounds 1:100 in Assay Buffer to create a 2x working solution.

  • Add 10 µL of the 2x inhibitor working solution to the wells of the 384-well plate. Include wells with DMSO only as a negative control.

  • Add 10 µL of 2x recombinant CPX (e.g., 20 nM final concentration) to all wells.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of 2x fluorogenic substrate (e.g., 20 µM final concentration).

  • Immediately measure the fluorescence intensity every minute for 30 minutes using a plate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for IL-18 Processing

Objective: To assess the ability of this compound to inhibit CPX-mediated IL-18 processing in a cellular context.

Materials:

  • A suitable cell line that expresses CPX and can be stimulated to produce IL-18 (e.g., THP-1 monocytes).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • LPS (Lipopolysaccharide) and ATP for inflammasome activation.

  • This compound (10 mM stock in DMSO).

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibody against human IL-18.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Seed THP-1 cells in a 24-well plate and differentiate with PMA for 24 hours.

  • Prime the cells with LPS (1 µg/mL) for 4 hours.

  • Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1 hour.

  • Stimulate the cells with ATP (5 mM) for 30 minutes to activate the inflammasome and CPX.

  • Collect the cell culture supernatant and lyse the cells with Lysis Buffer.

  • Separate proteins from the cell lysates and supernatants by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with an anti-IL-18 antibody to detect both pro-IL-18 (in lysates) and cleaved, active IL-18 (in supernatants).

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of inhibition of IL-18 processing.

Protocol 3: Activity-Based Protein Profiling (ABPP) for Target Engagement

Objective: To confirm that this compound covalently modifies CPX in a complex biological sample.

Materials:

  • Cell lysate from cells expressing CPX.

  • This compound.

  • A broad-spectrum cysteine-reactive fluorescent probe (e.g., a Bodipy-conjugated iodoacetamide).

  • SDS-PAGE gels.

  • In-gel fluorescence scanner.

Procedure:

  • Treat cell lysates with varying concentrations of this compound (or DMSO) for 30 minutes at room temperature.

  • Add the fluorescent cysteine-reactive probe to the lysates and incubate for another 30 minutes. This probe will label the active sites of cysteine proteases that were not blocked by the inhibitor.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the labeled proteins by SDS-PAGE.

  • Scan the gel using a fluorescence scanner to visualize the labeled proteins.

  • A decrease in the fluorescence intensity of the band corresponding to the molecular weight of CPX with increasing concentrations of this compound indicates successful target engagement.

  • As a confirmation, the identity of the labeled band can be confirmed by Western blotting for CPX or by excising the band and performing mass spectrometry-based protein identification.

Application Notes: Synthesis and Utility of 3-(2-Chloroacetyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(2-Chloroacetyl)benzamide and its analogs are a class of chemical compounds with significant potential in medicinal chemistry and drug discovery. The core structure, featuring a benzamide moiety linked to a reactive chloroacetyl group, serves as a versatile scaffold for the synthesis of a diverse library of derivatives. These compounds have been investigated for a range of biological activities, including as enzyme inhibitors and as intermediates in the synthesis of more complex heterocyclic systems. The presence of the electrophilic chloroacetyl group allows for facile reaction with various nucleophiles, enabling the generation of a wide array of analogs with tailored physicochemical and pharmacological properties.

Key Synthetic Strategies

The preparation of this compound analogs can be broadly approached through two primary synthetic routes:

  • Friedel-Crafts Acylation: This classical method involves the direct acylation of a substituted benzamide with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] This approach is advantageous for its directness in forming the carbon-carbon bond of the ketone. The reaction typically proceeds via an acylium ion intermediate, which then undergoes electrophilic aromatic substitution onto the benzamide ring.[2] The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring.

  • Amide Coupling followed by Chloroacetylation: An alternative strategy involves the synthesis of a substituted 3-aminobenzamide intermediate, followed by N-acylation with chloroacetyl chloride. This multi-step approach offers greater flexibility in the introduction of substituents on the benzamide nitrogen. The initial amide can be formed from a corresponding carboxylic acid and amine, and subsequent chloroacetylation provides the final product.

Further diversification of the analogs can be achieved by nucleophilic substitution of the chlorine atom in the 2-chloroacetyl group. This allows for the introduction of various functional groups, including amines, thiols, and alcohols, leading to the creation of libraries of compounds for biological screening.[3]

Applications in Drug Discovery

Benzamide derivatives are known to exhibit a wide spectrum of biological activities.[4][5] They have been explored as antibacterial, antifungal, antipsychotic, and antihypertensive agents.[4][6] The this compound scaffold can be considered a pharmacophore that can be elaborated to target specific biological pathways. For instance, the ketone functionality and the reactive chloride offer handles for designing covalent inhibitors of enzymes or for building molecules that can interact with multiple binding sites on a protein target. The general workflow for the development of these analogs involves synthesis, purification, characterization, and subsequent biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a representative method for the synthesis of the parent compound, this compound, using Friedel-Crafts acylation.

Materials:

  • Benzamide

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (100 mL) and benzamide (1.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Lewis Acid: Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise to the stirred suspension, ensuring the temperature does not rise above 5 °C.

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.2 eq) in anhydrous dichloromethane (20 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by slowly pouring it over crushed ice containing concentrated hydrochloric acid (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Protocol 2: General Procedure for the Synthesis of Analogs by Nucleophilic Substitution

This protocol outlines a general method for modifying the chloroacetyl group.

Materials:

  • This compound analog

  • Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., acetonitrile, DMF, THF)

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • Reaction Setup: Dissolve the this compound analog (1.0 eq) in a suitable solvent in a round-bottom flask.

  • Addition of Reagents: Add the nucleophile (1.1 eq) and a suitable base (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative data for benzamide derivatives synthesized through methods analogous to those described.

CompoundSynthetic RouteYield (%)Melting Point (°C)Spectroscopic Data Highlights
Benzophenone [6]Friedel-Crafts Acylation of N-(4-nitrophenyl)benzamide with benzene9347-51Not specified
N-(2-aminoethyl)-2-chlorobenzamide (SG1) [4]Amide couplingNot specifiedNot specified¹H-NMR (ppm): 2.83 (2H, t), 3.47 (2H, t), 7.32-7.59 (3H, m), 7.90 (1H, ddd)
2-chloro-N-(propan-2-yl) benzamide (SG2) [4]Amide couplingNot specifiedNot specified¹H-NMR (ppm): 1.17 (6H, d), 4.20 (1H, sept), 7.32-7.59 (3H, m), 7.90 (1H, ddd)

Visualizations

Synthetic Pathways

cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Analog Diversification Benzamide Substituted Benzamide Product1 This compound Analog Benzamide->Product1 1. Chloroacetyl Chloride, AlCl3 2. DCM, Reflux Chloroacetyl Chloroacetyl Chloride AlCl3 AlCl3 Product1_ref This compound Analog FinalProduct Diverse Analogs Product1_ref->FinalProduct Nucleophile, Base Solvent (e.g., ACN) Nucleophile Nucleophile (R-NH2, R-SH, etc.) Base Base

Caption: General synthetic routes to this compound analogs.

Experimental Workflow

synthesis_node Synthesis workup_node Aqueous Work-up & Extraction synthesis_node->workup_node 1. Quench Reaction purification_node Purification (Column Chromatography) workup_node->purification_node 2. Isolate Crude Product characterization_node Characterization (NMR, MS, IR) purification_node->characterization_node 3. Obtain Pure Compound screening_node Biological Screening characterization_node->screening_node 4. Confirm Structure

Caption: General experimental workflow for synthesis and evaluation.

References

Application Notes: Synthesis of Potential Antimicrobial Agents from Benzamide Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 3-(2-Chloroacetyl)benzamide in the Synthesis of Potential Antimicrobial Agents

Audience: Researchers, scientists, and drug development professionals.

Note on the Availability of Specific Data: Extensive literature searches did not yield specific studies detailing the use of this compound as a direct precursor for the synthesis of antimicrobial agents. The following application notes and protocols are based on established synthetic routes for analogous benzamide and chloroacetamide derivatives that have demonstrated antimicrobial activity. The presented workflow represents a scientifically sound, albeit hypothetical, approach for the utilization of this compound in the discovery of novel antimicrobial candidates.

Introduction

Benzamide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and antibacterial properties. The chemical scaffold of benzamide is amenable to a variety of chemical modifications, allowing for the generation of large libraries of compounds for screening. The introduction of a reactive chloroacetyl group, as in this compound, provides a versatile anchor for the attachment of various heterocyclic or substituted amine moieties, which are known to be important pharmacophores for antimicrobial activity. The general strategy involves the nucleophilic substitution of the chlorine atom by a primary or secondary amine, leading to the formation of a diverse range of N-substituted-2-(benzamido)acetamide derivatives.

General Synthetic Approach

The core synthetic strategy for utilizing a chloroacetylated benzamide precursor involves a nucleophilic substitution reaction. The reactive C-Cl bond in the chloroacetyl group is susceptible to attack by nucleophiles, particularly amines. This reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

Logical Workflow for Synthesis and Screening

A Starting Material This compound C Nucleophilic Substitution Reaction A->C B Nucleophilic Reagent (e.g., Heterocyclic Amine) B->C D Purification and Characterization (e.g., Chromatography, NMR, MS) C->D E Antimicrobial Screening (e.g., MIC, Zone of Inhibition) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Compound Identification F->G

Caption: General workflow for the synthesis and evaluation of antimicrobial agents.

Experimental Protocols

The following are representative protocols for the synthesis and antimicrobial evaluation of benzamide derivatives, adapted from literature for the hypothetical use of this compound.

Protocol 1: Synthesis of N-(Substituted)-2-(3-benzamido)acetamide Derivatives

This protocol describes a general method for the reaction of a chloroacetylated benzamide with a primary or secondary amine.

Materials:

  • This compound

  • Substituted amine (e.g., 2-aminobenzothiazole, morpholine, piperazine derivatives)

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetone or DMF.

  • Add the substituted amine (1 equivalent) to the solution.

  • Add potassium carbonate or triethylamine (1.5 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature or heat to 50-60 °C for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, filter the solid by-products.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Materials:

  • Synthesized benzamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Resazurin or p-iodonitrotetrazolium violet (INT) solution

Procedure:

  • Prepare a stock solution of the synthesized compounds and standard drugs in DMSO (e.g., 1 mg/mL).

  • In a 96-well microtiter plate, add 100 µL of MHB or RPMI-1640 to each well.

  • Perform serial two-fold dilutions of the stock solutions of the compounds and standard drugs in the microtiter plate to obtain a range of concentrations.

  • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted microbial suspension to each well.

  • Include a positive control (media with inoculum) and a negative control (media only) in each plate.

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • After incubation, add 10 µL of resazurin or INT solution to each well and incubate for another 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism (indicated by a color change, or lack thereof, of the indicator dye).

Data Presentation

The antimicrobial activity of synthesized compounds is typically summarized in a table for easy comparison of their efficacy against different microbial strains.

Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureus (Gram-positive)B. subtilis (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)C. albicans (Fungus)
Derivative 1 1683264>128
Derivative 2 84163264
Derivative 3 321664>128>128
Ciprofloxacin 10.50.251-
Fluconazole ----8

Note: The data in this table is purely illustrative and serves as an example of how to present MIC values.

Visualization of the Synthetic Pathway

The synthesis of N-substituted-2-(3-benzamido)acetamide derivatives can be visualized as follows:

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A This compound C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) A->C B R-NH₂ (Amine) B->C D 3-(2-(Alkyl/Aryl-amino)acetyl)benzamide C->D Nucleophilic Substitution

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Chloroacetyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-Chloroacetyl)benzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[1][2] This involves reacting benzamide with chloroacetyl chloride in the presence of a Lewis acid catalyst. The chloroacetyl group is introduced at the meta-position of the benzamide ring due to the directing effect of the amide group.

Q2: What are the common challenges encountered in this synthesis?

A2: Researchers may face several challenges during the synthesis of this compound, including:

  • Low Yield: This can be attributed to the deactivating nature of the benzamide's amide group, which makes the aromatic ring less reactive towards electrophilic substitution.[3]

  • Side Reactions: The formation of di-acylated byproducts is a potential side reaction, where a second chloroacetyl group is added to the aromatic ring.

  • Difficult Purification: Separating the desired product from unreacted starting materials, the catalyst, and any byproducts can be challenging.

Q3: How can I improve the yield of my reaction?

A3: To improve the yield, consider the following factors:

  • Choice of Catalyst: A strong Lewis acid is crucial for this reaction. Aluminum chloride (AlCl₃) is a commonly used and effective catalyst for Friedel-Crafts acylation.[1][2]

  • Reaction Conditions: Optimizing the reaction temperature and time is critical. Insufficient reaction time may lead to incomplete conversion, while prolonged reaction times or high temperatures can promote side reactions.

  • Stoichiometry of Reactants: The molar ratio of benzamide, chloroacetyl chloride, and the Lewis acid catalyst should be carefully controlled to favor the formation of the mono-acylated product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low to No Product Formation 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient reaction temperature or time.3. Deactivated starting material.1. Use freshly opened or properly stored anhydrous Lewis acid catalyst.2. Gradually increase the reaction temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).3. Ensure the benzamide starting material is pure and dry.
Formation of Multiple Products (as seen on TLC or NMR) 1. Polyacylation due to high reactivity or prolonged reaction time.2. Isomer formation if the reaction conditions are not selective for the meta position.1. Use a stoichiometric amount of the acylating agent (chloroacetyl chloride).2. Control the reaction temperature to favor the formation of the desired isomer.3. Employ a less reactive Lewis acid catalyst to increase selectivity.
Product is Contaminated with Starting Material Incomplete reaction.1. Increase the reaction time or temperature.2. Ensure the catalyst is active and present in a sufficient amount.
Difficulty in Isolating the Product 1. The product may be soluble in the work-up solvent.2. Emulsion formation during aqueous work-up.1. Use a different solvent for extraction.2. Break the emulsion by adding a saturated brine solution.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Benzamide:

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Benzamide

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Hydrochloric acid (HCl) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add chloroacetyl chloride to the cooled suspension while stirring.

  • To this mixture, add benzamide portion-wise, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers and wash successively with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Catalyst on Yield (Hypothetical Data)

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
AlCl₃Dichloromethane40475
FeCl₃Dichloromethane40460
ZnCl₂Dichloromethane40445
AlCl₃Nitrobenzene60285

Visualizations

Reaction Pathway Diagram

reaction_pathway Benzamide Benzamide Intermediate Acylium Ion Intermediate Benzamide->Intermediate + ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate + LewisAcid AlCl₃ (Catalyst) LewisAcid->Intermediate Product This compound Intermediate->Product HCl HCl

Caption: Friedel-Crafts acylation of benzamide to form this compound.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants 1. Mix Benzamide, Chloroacetyl Chloride, and AlCl₃ in solvent Reaction 2. Heat and stir for specified time Reactants->Reaction Monitoring 3. Monitor progress by TLC Reaction->Monitoring Quench 4. Quench with ice and HCl Monitoring->Quench Extract 5. Extract with organic solvent Quench->Extract Wash 6. Wash with water, NaHCO₃, and brine Extract->Wash Dry 7. Dry and concentrate Wash->Dry Purify 8. Recrystallization or Column Chromatography Dry->Purify Product Final Product Purify->Product

References

Technical Support Center: Purification of 3-(2-Chloroacetyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-(2-Chloroacetyl)benzamide, a key intermediate in various synthetic pathways. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound is typically synthesized by reacting 3-aminobenzamide with chloroacetyl chloride. Potential impurities include:

  • Unreacted Starting Materials: 3-aminobenzamide and residual chloroacetyl chloride.

  • Hydrolysis Products: Chloroacetic acid (from the hydrolysis of chloroacetyl chloride) and 3-(2-hydroxyacetyl)benzamide (from the hydrolysis of the product).

  • Side-Reaction Products: Di-acylated species, where the amide nitrogen of the benzamide is also acylated.

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., THF, dioxane, DCM) and bases like triethylamine or pyridine.[1][2]

Q2: What is the recommended primary purification technique for crude this compound?

A2: For amide compounds, recrystallization is often the most effective and preferred method of purification.[3] It is generally less labor-intensive than chromatography and can yield highly pure crystalline material.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: The choice of solvent is critical for successful recrystallization. For polar, aromatic amides like this compound, several options can be explored. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Solvent/Solvent SystemRationale
Ethanol A common and effective solvent for recrystallizing organic solutes, including amides.[4]
Acetonitrile Often gives excellent results for the recrystallization of amides.[3]
Ethanol/Water A solvent pair that can be effective if the compound is too soluble in pure ethanol.
Ethyl Acetate/Hexane A polar/non-polar solvent system that is useful for many polar organic compounds.[5]

Q4: When should I use column chromatography to purify this compound?

A4: Column chromatography is recommended when:

  • Recrystallization fails to remove impurities effectively.

  • The impurities have similar solubility profiles to the desired product.

  • You need to separate a complex mixture of by-products.

  • You are working with an oil or a non-crystalline solid.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-Layer Chromatography (TLC) is the standard method for monitoring the progress of column chromatography.[6] By spotting each collected fraction on a TLC plate, you can identify which fractions contain the pure product. A common mobile phase for N-acetylated aromatic compounds is a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Product does not dissolve, even when heating. The chosen solvent is not polar enough.Try a more polar solvent (e.g., ethanol instead of ethyl acetate) or a solvent mixture.
Product dissolves at room temperature. The solvent is too polar.Try a less polar solvent or add a non-polar co-solvent (e.g., add hexane to an ethyl acetate solution).
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Product "oils out" instead of crystallizing. The solution is cooling too quickly, or the melting point of the solid is lower than the boiling point of the solvent.Allow the solution to cool more slowly. Try using a lower-boiling point solvent.
Low recovery of purified product. Too much solvent was used, or the product has significant solubility in the cold solvent.Use the minimum amount of hot solvent needed for dissolution. Cool the solution in an ice bath to maximize crystal formation before filtration.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor separation of spots on TLC. The eluent system is not optimized.Adjust the polarity of the eluent. For better separation of polar compounds, a less polar mobile phase might be needed. A common starting point is a hexane:ethyl acetate mixture.
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., from 10% ethyl acetate in hexane to 20%).
Product elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent (e.g., from 20% ethyl acetate in hexane to 5%).
Streaking of spots on TLC. The compound may be acidic or basic; strong interaction with the silica gel.Add a small amount of triethylamine (0.1-1%) to the eluent for basic compounds or acetic acid for acidic compounds.[7]
Cracks appearing in the silica gel bed. The column was allowed to run dry.Always keep the solvent level above the top of the silica gel.[8]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give the desired product an Rf value of approximately 0.3-0.4. A mixture of hexane and ethyl acetate is a good starting point.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just level with the top of the silica.

    • Add another thin layer of sand on top of the silica bed.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully add it to the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder added to the column.

  • Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin eluting the sample. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Purification Workflow for Crude this compound crude Crude Product recrystallization Recrystallization crude->recrystallization purity_check1 Assess Purity (TLC, NMR) recrystallization->purity_check1 column Column Chromatography purity_check2 Assess Purity (TLC, NMR) column->purity_check2 pure_product Pure this compound purity_check1->pure_product Purity > 98% impure1 Impure purity_check1->impure1 Purity < 98% purity_check2->pure_product Purity > 98% impure2 Impure purity_check2->impure2 Purity < 98% impure1->column impure2->recrystallization Re-purify TroubleshootingRecrystallization Troubleshooting Recrystallization start No Crystals Form Upon Cooling cause1 Too much solvent used? start->cause1 cause2 Solution cooled too rapidly? cause1->cause2 No solution1 Boil off excess solvent cause1->solution1 Yes solution2 Allow for slow cooling at RT cause2->solution2 Yes solution3 Scratch flask / Add seed crystal cause2->solution3 No

References

Overcoming common side reactions in 3-(2-Chloroacetyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-(2-Chloroacetyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome side reactions during this important synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of benzamide using chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the aromatic ring of benzamide.

Q2: Why is the meta position the primary target for acylation on the benzamide ring?

A2: The amide group (-CONH₂) is a meta-directing deactivator for electrophilic aromatic substitution. While it deactivates the ring towards the reaction, it directs the incoming electrophile (the chloroacetyl group) to the meta position.

Q3: What are the potential major side products in this synthesis?

A3: Common side products can include di-acylated benzamide, where a second chloroacetyl group is added to the ring, and the formation of ortho and para isomers. Additionally, hydrolysis of chloroacetyl chloride to chloroacetic acid can occur if moisture is present.

Q4: How can I minimize the formation of di-acylated side products?

A4: To reduce polysubstitution, it is crucial to control the stoichiometry of the reactants. Using a slight excess of benzamide relative to chloroacetyl chloride and the Lewis acid catalyst can favor mono-acylation. Maintaining a low reaction temperature can also help control the reactivity and selectivity.

Q5: What is the role of the Lewis acid catalyst, and how does its handling affect the reaction?

A5: The Lewis acid, typically AlCl₃, activates the chloroacetyl chloride by forming a complex with the chlorine atom, which generates a highly electrophilic acylium ion.[1] It is crucial to use anhydrous AlCl₃ and perform the reaction under anhydrous conditions, as moisture will deactivate the catalyst.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Deactivation of the catalyst due to moisture. 3. Sub-optimal reaction temperature.1. Increase the reaction time or temperature gradually while monitoring the reaction progress by TLC. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. Friedel-Crafts acylations are often performed at low temperatures (0-5 °C) initially and then allowed to warm to room temperature.
Presence of Multiple Products (Isomers) 1. Reaction temperature is too high, leading to loss of regioselectivity. 2. Incorrect stoichiometry of the Lewis acid.1. Maintain a consistently low temperature during the addition of reagents and throughout the reaction. 2. Use the appropriate molar ratio of Lewis acid to the acylating agent (typically 1:1 to 1.1:1).
Formation of a Tarry, Intractable Mixture 1. Reaction temperature is excessively high, causing polymerization or decomposition. 2. Use of a highly reactive (less pure) starting material.1. Implement careful temperature control with an ice bath or cryocooler. 2. Ensure the purity of benzamide and chloroacetyl chloride before starting the reaction.
Product is Contaminated with Starting Material 1. Insufficient amount of acylating agent or Lewis acid. 2. Short reaction time.1. Re-evaluate the stoichiometry and ensure accurate measurements of all reagents. 2. Monitor the reaction by TLC until the starting material is consumed.
Hydrolysis of Chloroacetyl Chloride Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Benzamide

  • Chloroacetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add anhydrous aluminum chloride to the stirred solvent.

  • In the dropping funnel, prepare a solution of benzamide in anhydrous dichloromethane.

  • Add the benzamide solution dropwise to the aluminum chloride suspension over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, add chloroacetyl chloride dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow

The following diagram illustrates the general workflow for troubleshooting common issues in the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis reaction_setup Reaction Setup (Anhydrous Conditions) start->reaction_setup reagent_addition Slow Reagent Addition (0-5 °C) reaction_setup->reagent_addition reaction_monitoring Monitor by TLC reagent_addition->reaction_monitoring issue Issue Detected? reaction_monitoring->issue workup Aqueous Workup purification Purification workup->purification product Desired Product purification->product issue->workup No low_yield Low Yield issue->low_yield Yes (Yield) side_products Side Products issue->side_products Yes (Purity) check_conditions Check Reaction Conditions low_yield->check_conditions adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry optimize_temp Optimize Temperature side_products->optimize_temp check_conditions->reaction_setup adjust_stoichiometry->reaction_setup optimize_temp->reagent_addition

Caption: Troubleshooting workflow for this compound synthesis.

This logical diagram outlines the decision-making process when encountering common problems like low yield or the formation of side products, guiding the user towards corrective actions.

References

Technical Support Center: Optimization of Reaction Conditions for 3-(2-Chloroacetyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 3-(2-Chloroacetyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures and to offer solutions to common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common method for the synthesis of this compound is the Friedel-Crafts acylation of benzamide with chloroacetyl chloride. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the electrophilic aromatic substitution.

Q2: What are the critical parameters to control during the Friedel-Crafts acylation?

A2: Key parameters to control for a successful reaction include:

  • Temperature: The reaction is often exothermic, and maintaining a low temperature (typically between 0°C and room temperature) is crucial to prevent side reactions and degradation of the product.

  • Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. All glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Stoichiometry of the catalyst: The molar ratio of the Lewis acid catalyst to the starting material is critical and often requires optimization. A stoichiometric amount or even a slight excess of the catalyst is generally used.

  • Order of addition: Typically, the Lewis acid is first complexed with the acylating agent (chloroacetyl chloride) before the dropwise addition of the aromatic substrate (benzamide) solution.

Q3: What are the potential side products in this reaction?

A3: Potential side products can include:

  • Di-acylated products: Acylation at other positions on the aromatic ring.

  • Hydrolysis products: If moisture is present, chloroacetyl chloride can hydrolyze to chloroacetic acid, and the product can be hydrolyzed.

  • Polymerization products: Under harsh conditions, polymerization of the starting materials or products can occur.

  • Isomeric products: While the meta-position is generally favored due to the directing effect of the benzamide group, small amounts of ortho and para isomers may be formed.

Q4: How can I purify the final product?

A4: Purification of this compound can typically be achieved through the following methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column chromatography: For separating the desired product from closely related impurities or isomers, silica gel column chromatography can be employed using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Reaction temperature too low. 4. Impure starting materials.1. Ensure all glassware is oven-dried and use anhydrous solvents. Handle the Lewis acid in a glove box or under an inert atmosphere. 2. Increase the molar ratio of the Lewis acid catalyst (e.g., from 1.1 to 1.5 equivalents). 3. Gradually increase the reaction temperature, monitoring for product formation by TLC. 4. Check the purity of benzamide and chloroacetyl chloride. Purify if necessary.
Formation of multiple products (observed by TLC) 1. Reaction temperature too high, leading to side reactions. 2. Incorrect stoichiometry of reactants. 3. Prolonged reaction time.1. Maintain a lower reaction temperature (e.g., 0-5°C) throughout the addition and reaction period. 2. Carefully control the molar ratios of benzamide, chloroacetyl chloride, and the Lewis acid. 3. Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed.
Product is an inseparable oil instead of a solid 1. Presence of impurities. 2. Incomplete removal of solvent.1. Attempt purification by column chromatography. 2. Ensure the product is thoroughly dried under high vacuum.
Difficulty in product isolation during work-up 1. Emulsion formation during aqueous work-up. 2. Product is partially soluble in the aqueous layer.1. Add a saturated brine solution to break the emulsion. 2. Perform multiple extractions with the organic solvent to ensure complete recovery of the product.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Benzamide

  • Chloroacetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Formation of the Acylium Ion Complex: To the cooled suspension, add chloroacetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 15 minutes. Stir the mixture at 0°C for an additional 30 minutes.

  • Acylation Reaction: Dissolve benzamide (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 1:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification start Start setup Set up dry glassware under Nitrogen start->setup reagents Add AlCl3 and anhydrous DCM setup->reagents cool Cool to 0°C reagents->cool add_acyl Add Chloroacetyl Chloride cool->add_acyl stir1 Stir for 30 min add_acyl->stir1 add_benzamide Add Benzamide Solution stir1->add_benzamide react Stir at 0°C for 2-4h (Monitor by TLC) add_benzamide->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Product Yield cause1 Moisture Contamination start->cause1 cause2 Insufficient Catalyst start->cause2 cause3 Low Temperature start->cause3 sol1 Ensure Anhydrous Conditions cause1->sol1 sol2 Increase Catalyst Amount cause2->sol2 sol3 Increase Reaction Temperature cause3->sol3

Caption: Troubleshooting logic for low product yield.

Technical Support Center: 3-(2-Chloroacetyl)benzamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Chloroacetyl)benzamide reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the N-acylation of 3-aminobenzamide with chloroacetyl chloride in the presence of a base. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields can result from several factors, including incomplete reaction, degradation of the product, formation of side products, or mechanical losses during workup and purification. Refer to the troubleshooting guide below for specific solutions.

Q3: What are the likely impurities in my final product?

A3: Common impurities include unreacted 3-aminobenzamide, the diacylated byproduct (N,N-bis(2-chloroacetyl)-3-aminobenzamide), and hydrolysis products such as 3-aminobenzoic acid or 3-(2-hydroxyacetyl)benzamide.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.

Q5: What is the best way to purify the crude this compound?

A5: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is critical for successful recrystallization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents.Ensure the 3-aminobenzamide is pure and the chloroacetyl chloride has not hydrolyzed. Use freshly opened or properly stored reagents.
Insufficient base.Use at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or sodium bicarbonate) to neutralize the HCl generated during the reaction.
Low reaction temperature.While the reaction is often started at a low temperature to control the initial exotherm, it may require warming to room temperature or gentle heating to go to completion.
Presence of Multiple Spots on TLC Formation of side products.The primary amine of 3-aminobenzamide can undergo di-acylation. To minimize this, add the chloroacetyl chloride slowly to the reaction mixture.
Hydrolysis of the product or starting material.Ensure anhydrous reaction conditions. Use dry solvents and reagents. Work up the reaction promptly after completion.
Product is an Oil or Fails to Crystallize Presence of impurities.Impurities can inhibit crystallization. Attempt to purify a small sample by column chromatography to obtain a seed crystal.
Incorrect recrystallization solvent.The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Refer to the solvent selection table below.
Product Decomposes During Workup or Purification Hydrolysis of the chloroacetyl group.Avoid prolonged exposure to acidic or basic aqueous conditions during workup. Use a mild base for neutralization and work quickly.
Thermal instability.Avoid excessive heating during recrystallization or drying.

Data Presentation

Table 1: Recrystallization Solvent Selection

The selection of an appropriate solvent is critical for the effective purification of this compound by recrystallization. The ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. The following table provides a list of common laboratory solvents and their properties to guide your selection. Solubility of the closely related benzamide is provided as a reference.

Solvent Boiling Point (°C) Polarity Index Solubility of Benzamide (g/100mL) Notes
Water 10010.21.3 (25°C), 6.0 (80°C)Good for removing inorganic salts. Product has low water solubility.
Ethanol 784.3SolubleMay be a good solvent for recrystallization, possibly in a mixture with water.
Methanol 655.1SolubleSimilar to ethanol, a co-solvent system might be necessary.
Ethyl Acetate 774.4Moderately SolubleA common solvent for recrystallization of moderately polar compounds.
Acetone 565.1SolubleIts low boiling point can make it tricky to handle for recrystallization.
Dichloromethane 403.1Sparingly SolubleLow boiling point; may be better suited for extraction.
Toluene 1112.4Sparingly SolubleHigher boiling point may be useful for less soluble compounds.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the N-acylation of 3-aminobenzamide.

Materials:

  • 3-Aminobenzamide

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminobenzamide (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

  • Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the cooled solution over 30 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction_Workflow reagents 1. Reagent Preparation (3-Aminobenzamide, Base, Solvent) reaction 2. Acylation Reaction (Slow addition of Chloroacetyl Chloride at 0°C) reagents->reaction Add monitoring 3. Reaction Monitoring (TLC) reaction->monitoring Sample monitoring->reaction Continue if incomplete workup 4. Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Proceed if complete purification 5. Purification (Recrystallization) workup->purification Crude Product product 6. Final Product (this compound) purification->product Pure Product

Caption: General workflow for the synthesis of this compound.

Reaction_Scheme cluster_reactants Reactants cluster_products Products 3-Aminobenzamide plus1 + 3-Aminobenzamide->plus1 Chloroacetyl_Chloride This compound Chloroacetyl_Chloride->this compound Base Solvent plus1->Chloroacetyl_Chloride HCl + HCl This compound->HCl

Caption: Reaction scheme for the synthesis of this compound.

Technical Support Center: Purification of 3-(2-Chloroacetyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 3-(2-Chloroacetyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: The synthesis of this compound typically involves the acylation of 3-aminobenzamide with chloroacetyl chloride. Potential impurities include:

  • Unreacted starting materials: 3-aminobenzamide and chloroacetyl chloride.

  • Hydrolysis product: Chloroacetic acid, formed from the reaction of chloroacetyl chloride with moisture.

  • Side-products: Di-acylated products or other side-reactions related to the starting materials.

Q2: How can I monitor the purity of my this compound sample?

A2: The purity of your sample can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. A suitable eluent system for aromatic amides is a mixture of ethyl acetate and hexanes.

  • Melting Point Analysis: A pure compound will have a sharp melting point range. A broad melting point range typically indicates the presence of impurities.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure of the desired product and identify impurities.

Q3: What is the best method for purifying crude this compound?

A3: The two most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. The impurities remain dissolved in the solvent.

Issue 1: The compound does not dissolve in the hot solvent.

Possible CauseSolution
Insufficient solvent.Add more solvent in small increments until the compound dissolves. Be mindful not to add a large excess, as this will reduce the recovery yield.
The solvent is not hot enough.Ensure the solvent is heated to its boiling point before and during the dissolution of the compound.
An inappropriate solvent was chosen.The ideal solvent should dissolve the compound when hot but not when cold. If the compound is insoluble even in the boiling solvent, a different solvent or a solvent mixture is required. For benzamide derivatives, polar solvents like ethanol or acetonitrile can be effective.[1]

Issue 2: No crystals form upon cooling.

Possible CauseSolution
The solution is too dilute.If too much solvent was added, the solution may not be saturated enough for crystallization to occur. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Issue 3: The recrystallized product is still impure.

Possible CauseSolution
Impurities co-crystallized with the product.This can happen if the cooling process is too fast or if the concentration of impurities is very high. A second recrystallization may be necessary.
The crystals were not washed properly after filtration.Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.
Column Chromatography

Column chromatography is a technique used to separate a mixture of compounds based on their different affinities for a stationary phase (e.g., silica gel) and a mobile phase (the eluent).

Issue 1: Poor separation of the desired compound from impurities.

Possible CauseSolution
Incorrect eluent system.The polarity of the eluent is critical for good separation. For aromatic amides, a mixture of ethyl acetate and hexanes is a good starting point. The optimal ratio should be determined by TLC. A less polar eluent will result in slower elution, potentially improving the separation of less polar impurities, while a more polar eluent will speed up the elution of all compounds.
The column was not packed properly.An improperly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The sample was loaded incorrectly.The sample should be loaded onto the column in a narrow band. Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (that is then evaporated) and apply it carefully to the top of the silica gel.

Issue 2: The compound is not eluting from the column.

Possible CauseSolution
The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a 10:1 hexane:ethyl acetate mixture, try switching to a 5:1 or even a 2:1 mixture. This can be done as a gradient elution.
The compound is strongly adsorbed to the silica gel.If the compound has very polar functional groups, it may bind strongly to the acidic silica gel. In such cases, adding a small amount of a more polar solvent like methanol to the eluent can help. For basic compounds, a small amount of triethylamine can be added to the eluent.

Quantitative Data

The following table summarizes the physical properties of this compound and its potential impurities. This data is essential for monitoring the purification process.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₉H₈ClNO₂197.62Not available
3-AminobenzamideC₇H₈N₂O136.15115-116[2][3][4][5]
BenzamideC₇H₇NO121.14125-128[6][7][8]
Chloroacetyl chlorideC₂H₂Cl₂O112.94-22
Chloroacetic acidC₂H₃ClO₂94.5061-64

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general procedure for the recrystallization of an aromatic amide. The ideal solvent for this compound should be determined experimentally, with ethanol being a good starting point based on the solubility of similar compounds.[5]

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound and a few drops of the chosen solvent (e.g., ethanol). Heat the mixture. A good solvent will dissolve the compound when hot and the compound will precipitate upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid. Keep the solution at or near its boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent. Allow the crystals to dry completely in the air or in a desiccator.

Protocol 2: Column Chromatography of this compound

This protocol outlines a general procedure for purifying this compound using flash column chromatography.

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal eluent system will give the desired compound an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If the separation is difficult, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time.

  • Fraction Collection: Collect the eluent in small fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure desired product and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_analysis Purity Assessment cluster_purification Purification Method cluster_end Final Product Crude_Product Crude this compound TLC TLC Analysis Crude_Product->TLC Assess purity Recrystallization Recrystallization TLC->Recrystallization High concentration of product Column_Chromatography Column Chromatography TLC->Column_Chromatography Multiple impurities or close Rf values Melting_Point Melting Point Analysis Melting_Point->Recrystallization If impure Melting_Point->Column_Chromatography If impure Pure_Product Pure this compound Melting_Point->Pure_Product If pure Recrystallization->Melting_Point Verify purity Column_Chromatography->Melting_Point Verify purity

Caption: Workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Issue Issue Encountered? Start->Issue No_Dissolution Compound doesn't dissolve Issue->No_Dissolution Yes No_Crystals No crystals form Issue->No_Crystals Yes Impure_Product Product is impure Issue->Impure_Product Yes Success Pure Crystals Issue->Success No Solution1 Add more hot solvent or choose a new solvent No_Dissolution->Solution1 Solution2 Concentrate solution or induce crystallization No_Crystals->Solution2 Solution3 Re-recrystallize or wash crystals properly Impure_Product->Solution3 Solution1->Start Retry Solution2->Start Retry Solution3->Start Retry

Caption: Troubleshooting guide for the recrystallization process.

References

Technical Support Center: Scalable Synthesis of 3-(2-Chloroacetyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3-(2-Chloroacetyl)benzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.2. Insufficient reaction temperature.3. Poor quality of starting materials (3-aminobenzamide or chloroacetyl chloride).4. Incorrect stoichiometry of reagents.1. Use freshly opened or properly stored anhydrous Lewis acid. Handle in a glove box or under an inert atmosphere.2. Gradually increase the reaction temperature, monitoring for product formation by TLC or HPLC.3. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).4. Re-evaluate and confirm the molar ratios of all reactants.
Formation of Multiple Byproducts 1. Di-acylation of the aromatic ring.2. Reaction with the amide functional group.3. Polymerization of chloroacetyl chloride.4. Side reactions due to excessive temperature.1. Control the stoichiometry of chloroacetyl chloride and the Lewis acid. A slight excess of the benzamide substrate may be beneficial.2. The amide group is generally less reactive in Friedel-Crafts reactions, but protection might be necessary in extreme cases.3. Ensure slow, controlled addition of chloroacetyl chloride to the reaction mixture.4. Maintain the recommended reaction temperature and ensure efficient stirring.
Product is an Intractable Oil or Tar 1. Presence of significant impurities or byproducts.2. Incomplete removal of the Lewis acid during work-up.3. Residual solvent.1. Optimize the reaction conditions to minimize byproduct formation. Attempt purification via column chromatography with a gradient elution.2. Ensure thorough quenching of the reaction mixture with ice/water and complete hydrolysis of the catalyst-product complex.3. Dry the product under high vacuum for an extended period.
Difficulty in Product Purification 1. Co-elution of impurities with the product during chromatography.2. Similar solubility of the product and byproducts, hindering recrystallization.1. Experiment with different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).2. Test a variety of solvent systems for recrystallization. A two-solvent system (one in which the product is soluble and one in which it is insoluble) may be effective.
Inconsistent Yields at Larger Scales 1. Inefficient heat transfer leading to localized overheating and side reactions.2. Poor mixing resulting in non-homogeneous reaction conditions.3. Challenges in maintaining anhydrous conditions on a larger scale.1. Use a jacketed reactor with controlled heating and cooling. Monitor the internal reaction temperature closely.2. Employ mechanical stirring and ensure the stirrer design is appropriate for the reactor size and viscosity of the reaction mixture.3. Purge the reactor with an inert gas (e.g., nitrogen or argon) and use dry solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of benzamide with chloroacetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

Q2: What are the critical safety precautions to take during this synthesis?

A2: Chloroacetyl chloride and aluminum chloride are corrosive and react violently with water.[2][3] The reaction is also exothermic. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Use anhydrous conditions and handle reagents under an inert atmosphere.

  • Control the rate of addition of reagents to manage the reaction exotherm.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be carefully quenched and extracted for analysis.

Q4: What is the typical work-up procedure for a Friedel-Crafts acylation?

A4: The reaction mixture is typically quenched by slowly pouring it onto crushed ice or into cold, dilute hydrochloric acid. This hydrolyzes the aluminum chloride-product complex and separates the organic product from the inorganic salts. The product is then extracted with a suitable organic solvent.

Q5: What are the common side reactions to be aware of?

A5: The primary side reaction is the formation of isomers due to acylation at different positions on the benzene ring, although the amide group primarily directs to the meta position. Di-acylation can also occur if an excess of chloroacetyl chloride and Lewis acid is used.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Benzamide
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a bubbler is assembled. The entire apparatus is flame-dried and allowed to cool under a stream of inert gas (nitrogen or argon).

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Substrate Addition: 3-Aminobenzamide (1.0 equivalent) is dissolved in the same dry solvent and added to the flask.

  • Acylating Agent Addition: Chloroacetyl chloride (1.1 equivalents) is dissolved in the dry solvent and added dropwise to the stirred suspension via the dropping funnel at 0-5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-24 hours), with the progress monitored by TLC or HPLC.

  • Quenching: The reaction mixture is slowly and carefully poured onto crushed ice with vigorous stirring.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents (Benzamide, Chloroacetyl Chloride, AlCl₃, Solvent) setup_glassware Assemble and Dry Glassware (Inert Atmosphere) prep_reagents->setup_glassware charge_reagents Charge AlCl₃ and Solvent setup_glassware->charge_reagents add_benzamide Add 3-Aminobenzamide Solution charge_reagents->add_benzamide add_chloroacetyl Dropwise Addition of Chloroacetyl Chloride (0-5 °C) add_benzamide->add_chloroacetyl react Stir at Room Temperature (Monitor by TLC/HPLC) add_chloroacetyl->react quench Quench on Crushed Ice react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Recrystallization or Chromatography dry_concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_investigation Problem Investigation start Low Yield or Impure Product check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_temp Review Reaction Temperature Control start->check_temp check_stoich Confirm Stoichiometry start->check_stoich check_workup Analyze Work-up and Purification Steps start->check_workup sol_reagents Use Fresh/Dry Reagents and Inert Atmosphere check_reagents->sol_reagents sol_temp Optimize Temperature Profile check_temp->sol_temp sol_stoich Adjust Reagent Ratios check_stoich->sol_stoich sol_workup Modify Purification Strategy check_workup->sol_workup optimized_synthesis Optimized Synthesis sol_reagents->optimized_synthesis

References

Technical Support Center: Characterization of Impurities in 3-(2-Chloroacetyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of impurities in 3-(2-Chloroacetyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should be aware of during the synthesis of this compound?

A1: The primary synthesis route for this compound involves the acylation of 3-aminobenzamide with chloroacetyl chloride. Based on this, potential process-related impurities include:

  • Starting Materials:

    • 3-Aminobenzamide (unreacted)

    • Chloroacetyl chloride (unreacted)

  • By-products:

    • 3-(N,N-di(chloroacetyl))aminobenzamide: Formed from the di-acylation of 3-aminobenzamide.

    • Chloroacetic acid: Results from the hydrolysis of chloroacetyl chloride if moisture is present in the reaction.

    • 3,3'-(oxalyldiamino)dibenzamide: A potential dimer impurity.

  • Degradation Products:

    • 3-(2-Hydroxyacetyl)benzamide: Can form through hydrolysis of the chloroacetyl group.

Q2: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: Identifying an unknown peak requires a systematic approach. Here is a general workflow:

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical first step in identification.

  • Tandem MS (MS/MS): Fragment the parent ion of the unknown peak to obtain a fragmentation pattern. This pattern can be compared to the fragmentation of the parent molecule and known impurities to elucidate the structure of the unknown.

  • Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[1][2] This can help to confirm if the unknown peak is a degradant.

  • Synthesis of Potential Impurities: If you have hypothesized the structure of the unknown impurity, synthesizing a reference standard will allow for definitive identification by comparing retention times and spectral data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR spectroscopy can provide detailed structural information for definitive identification.[3]

Q3: What are the recommended starting conditions for an HPLC method to analyze this compound and its impurities?

A3: A good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it. A typical gradient might be 10% to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 226 nm

  • Column Temperature: 40 °C

This method should be optimized for your specific instrument and the impurities you are targeting.

Troubleshooting Guides

Issue 1: Poor peak shape or tailing for the main peak and impurities in HPLC.

Potential Cause Troubleshooting Step
Secondary interactions with the column stationary phase Adjust the pH of the mobile phase. For acidic compounds, a lower pH (e.g., using 0.1% formic or phosphoric acid) can improve peak shape.
Column overload Reduce the injection volume or the concentration of the sample.
Column contamination or degradation Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column.
Inappropriate mobile phase Ensure the mobile phase components are fully miscible and that the sample is soluble in the mobile phase.

Issue 2: Inconsistent retention times.

Potential Cause Troubleshooting Step
Fluctuations in column temperature Use a column oven to maintain a consistent temperature.
Changes in mobile phase composition Ensure accurate and consistent preparation of the mobile phase. Use a gradient proportioning valve that is functioning correctly.
Air bubbles in the system Degas the mobile phase before use. Purge the pump to remove any trapped air bubbles.
Column equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for common impurities found in a batch of this compound.

ImpurityRetention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)Specification Limit (%)
3-Aminobenzamide5.20.005%0.015%≤ 0.10%
Chloroacetic acid3.10.010%0.030%≤ 0.15%
3-(2-Hydroxyacetyl)benzamide8.50.008%0.024%≤ 0.10%
3-(N,N-di(chloroacetyl))aminobenzamide15.80.012%0.036%Report

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse XDB-C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in HPLC grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      30 10 90
      35 10 90
      36 90 10

      | 40 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 226 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 80 °C for 4 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

  • Analysis: Analyze all stressed samples using the HPLC-UV method described in Protocol 1. Compare the chromatograms to an unstressed control sample to identify degradation products.

Visualizations

Impurity_Identification_Workflow start Unexpected Peak in HPLC lcms Perform LC-MS Analysis start->lcms forced_degradation Conduct Forced Degradation Study start->forced_degradation mw Determine Molecular Weight lcms->mw msms Perform MS/MS Fragmentation mw->msms fragment Analyze Fragmentation Pattern msms->fragment synthesize Hypothesize Structure & Synthesize Standard fragment->synthesize compare_degradants Compare with Degradation Products forced_degradation->compare_degradants compare_degradants->synthesize confirm Confirm Identity by Co-injection synthesize->confirm Synthesis_Impurities cluster_reactants Starting Materials cluster_products Products & Impurities A 3-Aminobenzamide P This compound A->P Acylation I1 Unreacted 3-Aminobenzamide A->I1 Incomplete Reaction I3 Di-acylation Product A->I3 Side Reaction B Chloroacetyl Chloride B->P I2 Chloroacetic Acid (Hydrolysis) B->I2 Reaction with H2O

References

Optimizing Solvent Systems for 3-(2-Chloroacetyl)benzamide Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize solvent systems for reactions involving 3-(2-chloroacetyl)benzamide. The following information is designed to address specific issues you may encounter during your experiments, with a focus on improving reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for reactions with this compound and why?

A1: The most commonly employed solvents for reactions with this compound, particularly for N-alkylation reactions with amines, are polar aprotic solvents. These include acetone, acetonitrile (ACN), and N,N-dimethylformamide (DMF).

  • Polar aprotic solvents are favored because they can dissolve the reactants and reagents while not significantly solvating the nucleophile. This leaves the nucleophile more available to attack the electrophilic carbon of the chloroacetyl group, thus promoting the desired S(_N)2 reaction pathway.[1] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.[1]

Q2: I am seeing low yields in my N-alkylation reaction. What are the likely causes and how can I improve the yield?

A2: Low yields in N-alkylation reactions with this compound can stem from several factors, often related to the solvent and reaction conditions.

  • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. However, be aware that excessive heat can lead to side product formation.

  • Poor Solubility: If your starting materials or reagents are not fully dissolved, the reaction rate will be significantly reduced. Ensure you are using a solvent that provides good solubility for all components. For benzamide derivatives, solvents like ethanol, methanol, and acetone are often good choices.[2]

  • Base Strength and Solubility: The choice of base is crucial. An insoluble base like potassium carbonate (K(_2)CO(_3)) can be effective, but in some cases, a soluble organic base like triethylamine (Et(_3)N) or diisopropylethylamine (DIPEA) may be more suitable to ensure a homogenous reaction mixture.

  • Solvent-Related Side Reactions: In protic solvents like alcohols, solvolysis can occur where the solvent itself acts as a nucleophile, leading to the formation of byproducts and reducing the yield of the desired product.

Q3: I am observing the formation of multiple side products. How can I minimize them?

A3: Side product formation is a common issue. The choice of solvent plays a critical role in minimizing these unwanted reactions.

  • Avoid Protic Solvents: As mentioned, protic solvents can lead to solvolysis. Whenever possible, opt for polar aprotic solvents.

  • Control Temperature: High temperatures can promote side reactions such as elimination or decomposition. Running the reaction at the lowest effective temperature is advisable.

  • Choice of Base: A very strong base might lead to undesired side reactions. A milder base, like potassium carbonate or sodium bicarbonate, might be sufficient and produce a cleaner reaction profile.

  • Moisture Control: Ensure your solvent and reagents are dry, as water can hydrolyze the chloroacetyl group.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low to no product formation 1. Poor solubility of starting materials or base in the chosen solvent. 2. Inadequate reaction temperature. 3. Nucleophile is too weak. 4. Inactivation of the chloroacetyl group.1. Switch to a solvent with better solubilizing properties for your specific reactants (e.g., from acetone to DMF for more polar compounds). 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Consider using a stronger nucleophile or adding a catalyst like sodium iodide (NaI) or potassium iodide (KI) to facilitate the reaction (Finkelstein reaction conditions). 4. Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis.
Formation of multiple spots on TLC (side products) 1. Reaction temperature is too high. 2. Use of a protic solvent leading to solvolysis. 3. The base is too strong, causing elimination or other side reactions. 4. Reaction of the product with the starting material.1. Reduce the reaction temperature. 2. Switch to a polar aprotic solvent such as acetone, acetonitrile, or DMF. 3. Use a milder base (e.g., K(_2)CO(_3), NaHCO(_3)). 4. Use a slight excess of the nucleophile to ensure the complete consumption of the electrophile.
Difficulty in product purification 1. The product has similar polarity to the starting material or byproducts. 2. The product is highly soluble in the work-up solvent.1. Optimize the reaction to minimize side products. Explore different solvent systems for chromatography to improve separation. 2. During work-up, use a solvent in which the product is less soluble to encourage precipitation.
Reaction is very slow 1. Low reaction temperature. 2. Poor solvent choice leading to low reactivity. 3. Steric hindrance around the reaction center.1. Cautiously increase the reaction temperature. 2. Switch to a more polar aprotic solvent like DMF or DMSO, which can accelerate S(_N)2 reactions. 3. Consider using a less hindered nucleophile or base if possible.

Data on Solvent Effects

Solvent Solvent Type Typical Reaction Temperature Observed/Expected Yield Potential Side Reactions
AcetonePolar AproticRoom Temperature to RefluxGoodGenerally clean, but solubility can be a limiting factor for some reactants.
Acetonitrile (ACN)Polar AproticRoom Temperature to RefluxGood to ExcellentCan be a good alternative to acetone with better solubilizing properties for some compounds.
N,N-Dimethylformamide (DMF)Polar AproticRoom Temperature to >100 °CGood to ExcellentExcellent solvent for many reactants, but can be difficult to remove and may decompose at high temperatures.
Tetrahydrofuran (THF)Polar AproticRoom Temperature to RefluxModerate to GoodGenerally a good solvent, but may be less effective at promoting S(_N)2 reactions compared to more polar aprotic solvents.
Dichloromethane (DCM)Polar AproticRoom TemperatureModerateOften used for reactions at room temperature, but its lower polarity may result in slower reaction rates.
Ethanol/MethanolPolar ProticRoom Temperature to RefluxPoor to ModerateHigh potential for solvolysis, leading to the formation of alkoxy byproducts. Generally not recommended for N-alkylation with chloroacetyl groups unless solvolysis is the desired outcome.

Experimental Protocols

Protocol 1: General Procedure for N-alkylation in Acetone

This protocol is a general guideline for the reaction of this compound with a secondary amine.

  • Dissolve Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired secondary amine (1.1 equivalents) in acetone.

  • Add Base: Add anhydrous potassium carbonate (2 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or reflux for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the potassium carbonate. Evaporate the acetone under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Workflow

The following diagram illustrates a typical experimental workflow for an N-alkylation reaction of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve this compound and Amine in Acetone add_base Add K2CO3 reactants->add_base stir Stir at RT or Reflux (Monitor by TLC) add_base->stir filter Filter solid stir->filter evaporate Evaporate Solvent filter->evaporate extract Aqueous Work-up evaporate->extract purify Purify (Chromatography/Recrystallization) extract->purify

A typical workflow for N-alkylation reactions.

This guide provides a starting point for optimizing your reactions. Remember that the ideal solvent system will depend on the specific nucleophile and other reagents used in your experiment. Systematic screening of solvents and reaction conditions is often necessary to achieve the best results.

References

Validation & Comparative

Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the anticancer and antimicrobial potential of 3-(2-Chloroacetyl)benzamide derivatives, presenting a comparative analysis of their biological activities with supporting experimental data and mechanistic insights.

Introduction

Benzamide derivatives are a prominent class of compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a chloroacetyl group at the 3-position of the benzamide scaffold introduces a reactive electrophilic site, which can potentially enhance biological activity through covalent interactions with biological macromolecules. This guide provides a comparative overview of the biological activity screening of this compound derivatives, summarizing available quantitative data, detailing experimental protocols for key assays, and visualizing potential mechanisms of action.

Anticancer Activity

Derivatives of benzamide, particularly those with a chloro substituent, have demonstrated notable cytotoxic effects against various cancer cell lines. The presence of the chloro group can significantly influence the electronic and lipophilic properties of the molecule, thereby affecting its ability to cross cell membranes and interact with intracellular targets.

One study on 3-Chloro-N-phenylbenzamide reported its ability to inhibit the growth of the SiHa cervical cancer cell line with a half-maximal inhibitory concentration (IC50) of 22.4 µM, as determined by the MTT assay.[1] While this compound is not a this compound, it highlights the potential of chloro-substituted benzamides in cancer therapy. Another related compound, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide, exhibited significant anti-tumor activities with IC50 values of 2.5 µM against CWR-22 and PC-3 prostate cancer cells, and 6.5 µM against DU-145 prostate cancer cells.[2]

A compound containing a chloroacetyl moiety, N-ω-chloroacetyl-L-ornithine, has shown broad antiproliferative activity against a panel of 13 human and murine cancer cell lines, with EC50 values ranging from 1 to 50.6 µmol/l.[3] This suggests that the chloroacetyl group is a key pharmacophore for anticancer activity.

Comparative Anticancer Activity Data
Compound/DerivativeCancer Cell LineIC50/EC50 (µM)Reference CompoundIC50 (µM)
3-Chloro-N-phenylbenzamideSiHa22.4--
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamideCWR-222.5--
PC-32.5--
DU-1456.5--
N-ω-chloroacetyl-L-ornithineCa Ski1.18 ± 0.07--
MDA-MB-23150.6 ± 0.3--

Antimicrobial Activity

Benzamide derivatives have also been investigated for their potential as antimicrobial agents. The chloroacetyl group can react with nucleophilic residues in bacterial enzymes or proteins, leading to inhibition of essential cellular processes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key assays used in the biological screening of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[6]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

The biological activity of N-substituted benzamides is often associated with the induction of apoptosis (programmed cell death) in cancer cells.

Apoptosis Induction Pathway

N-substituted benzamides can trigger the intrinsic pathway of apoptosis. This process is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria into the cytosol.[7][8] Cytosolic cytochrome c then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.[7][8] Studies have shown that this apoptotic cascade is often preceded by a cell cycle arrest at the G2/M phase.[7][8]

apoptosis_pathway cluster_cell Cancer Cell Benzamide_Derivative This compound Derivative Cell_Stress Intracellular Stress Benzamide_Derivative->Cell_Stress G2M_Arrest G2/M Phase Cell Cycle Arrest Cell_Stress->G2M_Arrest Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces G2M_Arrest->Mitochondrion leads to

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Experimental Workflow for Biological Screening

The screening process for identifying the biological activity of novel compounds typically follows a structured workflow, from initial synthesis to detailed mechanistic studies.

experimental_workflow Start Synthesis of This compound Derivatives Cytotoxicity_Screening In vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Antimicrobial_Screening In vitro Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial_Screening Determine_IC50 Determine IC50 values Cytotoxicity_Screening->Determine_IC50 Determine_MIC Determine MIC values Antimicrobial_Screening->Determine_MIC Lead_Identification Lead Compound Identification Determine_IC50->Lead_Identification Determine_MIC->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Lead_Identification->Mechanism_Studies Signaling_Pathway Signaling Pathway Elucidation Mechanism_Studies->Signaling_Pathway End Preclinical Development Signaling_Pathway->End

Caption: General experimental workflow for biological activity screening.

Conclusion

The available data, although not extensive for the specific this compound scaffold, suggests that these derivatives hold promise as potential anticancer and antimicrobial agents. The presence of the chloroacetyl group appears to be a key feature for conferring biological activity. Further systematic studies, including the synthesis and screening of a diverse library of this compound derivatives, are warranted to establish clear structure-activity relationships and to identify lead compounds for further development. The detailed experimental protocols and the proposed mechanism of action provided in this guide offer a solid foundation for researchers to undertake such investigations.

References

A Comparative Guide to the Reactivity of 3-(2-Chloroacetyl)benzamide and Other Haloacetyl Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals exploring covalent inhibitors and chemical probes, understanding the reactivity of the electrophilic warhead is paramount. This guide provides a detailed comparison of the reactivity of 3-(2-Chloroacetyl)benzamide with its bromoacetyl and iodoacetyl analogues. The primary mechanism of action for these compounds is the alkylation of nucleophilic residues, most notably cysteine, within biological macromolecules.

Comparative Reactivity of Haloacetyl Benzamides

The reactivity of haloacetyl compounds in nucleophilic substitution reactions is largely governed by the nature of the halogen leaving group. The established order of reactivity for haloacetamides with thiols, such as the side chain of cysteine, is:

Iodoacetamide > Bromoacetamide > Chloroacetamide

This trend is attributed to the leaving group ability of the halide ion, with iodide (I⁻) being a better leaving group than bromide (Br⁻), which is in turn better than chloride (Cl⁻). This is due to the larger size and greater polarizability of the iodide ion, which allows for better stabilization of the negative charge in the transition state of the Sₙ2 reaction.

Quantitative Reactivity Data

To provide a quantitative perspective, the following table summarizes representative apparent second-order rate constants (k_app) for the reaction of N-phenylchloroacetamide with a model thiol. It is important to note that the reaction rate is highly dependent on the pH of the medium, as the deprotonated thiolate (RS⁻) is the more potent nucleophile.

Haloacetyl Benzamide AnalogueModel ThiolpHTemperature (°C)Apparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹)
N-phenylchloroacetamideThiophenol7.425~0.1 - 1
N-phenylbromoacetamideThiophenol7.425Estimated to be 10 - 100
N-phenyliodoacetamideThiophenol7.425Estimated to be > 100

Note: The rate constants for bromo- and iodoacetyl benzamides are estimations based on the established reactivity trends and qualitative descriptions in the literature. Actual rates will vary depending on the specific benzamide substitution and reaction conditions.

A kinetic study on the reaction of chloroacetamide with cysteine has provided specific rate constants at various pH values, demonstrating the increase in reactivity with increasing pH as the thiol group deprotonates[2].

Experimental Protocols

To enable researchers to conduct their own comparative reactivity studies, a detailed experimental protocol for determining the second-order rate constant of a haloacetyl benzamide with a model thiol (e.g., N-acetylcysteine) is provided below.

Protocol: Determination of Second-Order Rate Constant for Thiol Alkylation

Objective: To measure the rate of reaction between a haloacetyl benzamide and a model thiol compound by monitoring the disappearance of the thiol using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid); DTNB).

Materials:

  • Haloacetyl benzamide (e.g., this compound)

  • Model thiol (e.g., N-acetylcysteine)

  • Ellman's reagent (DTNB)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 412 nm

  • Reaction vials

  • Pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the haloacetyl benzamide (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO) and then dilute it in the reaction buffer to the desired final concentration (e.g., 1 mM).

    • Prepare a stock solution of the model thiol (e.g., 10 mM) in the reaction buffer.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in the reaction buffer.

  • Reaction Setup:

    • In a reaction vial, add the reaction buffer.

    • Add the model thiol stock solution to achieve the desired final concentration (e.g., 100 µM).

    • Initiate the reaction by adding the haloacetyl benzamide stock solution to achieve the desired final concentration (e.g., 1 mM). Start a timer immediately.

    • Ensure rapid and thorough mixing.

  • Monitoring the Reaction:

    • At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution containing an excess of a non-interfering thiol (e.g., glutathione) or by adding it to the DTNB solution for immediate measurement.

    • To measure the remaining free thiol, add the quenched aliquot to the DTNB solution in a cuvette and measure the absorbance at 412 nm. The absorbance is proportional to the concentration of the colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which is formed by the reaction of DTNB with the remaining free thiol.

  • Data Analysis:

    • Create a standard curve for the model thiol with DTNB to correlate absorbance with thiol concentration.

    • Plot the concentration of the remaining thiol against time.

    • Under pseudo-first-order conditions (with the haloacetyl benzamide in large excess), the natural logarithm of the thiol concentration versus time will yield a straight line with a slope equal to -k_obs.

    • The second-order rate constant (k_app) can be calculated by dividing the observed pseudo-first-order rate constant (k_obs) by the concentration of the haloacetyl benzamide: k_app = k_obs / [Haloacetyl Benzamide].

Mechanism of Action and Signaling Pathway

The primary mechanism of action of haloacetyl benzamides as covalent inhibitors involves the irreversible alkylation of nucleophilic amino acid residues on target proteins. Cysteine is a common target due to the high nucleophilicity of its thiol side chain at physiological pH. This covalent modification can lead to the inhibition of enzymatic activity, disruption of protein-protein interactions, or other alterations in protein function.

The following diagram illustrates the general mechanism of covalent modification of a protein by a haloacetyl benzamide.

covalent_inhibition cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Haloacetyl_Benzamide 3-(2-Haloacetyl)benzamide (Electrophile) SN2 Sₙ2 Reaction Haloacetyl_Benzamide->SN2 Protein_Cys Protein with Nucleophilic Cysteine (Cys-SH) Protein_Cys->SN2 Covalent_Adduct Covalently Modified Protein (Inactive) SN2->Covalent_Adduct Halide_Ion Halide Ion (X⁻) Leaving Group SN2->Halide_Ion

Caption: Covalent modification of a protein by a haloacetyl benzamide.

The following diagram illustrates the experimental workflow for assessing the reactivity of haloacetyl benzamides.

experimental_workflow Start Start: Prepare Reagents Reaction Incubate Haloacetyl Benzamide with Model Thiol at Defined pH Start->Reaction Sampling Take Aliquots at Different Time Points Reaction->Sampling Quench Quench Reaction Sampling->Quench Detection Quantify Remaining Thiol (e.g., with DTNB) Quench->Detection Analysis Calculate Rate Constant (k_app) Detection->Analysis End End: Compare Reactivities Analysis->End

Caption: Experimental workflow for kinetic analysis.

References

The Versatility of 3-(2-Chloroacetyl)benzamide as a Synthetic Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of modern drug discovery, the efficient synthesis of novel bioactive molecules is paramount. The selection of a suitable starting material, or synthetic precursor, can significantly impact the overall yield, purity, and scalability of a synthetic route. This guide provides a comprehensive comparison of 3-(2-Chloroacetyl)benzamide's role as a synthetic precursor, particularly in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. Its performance is objectively compared with alternative precursors, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Precursors

The utility of a synthetic precursor is often judged by the efficiency with which it can be converted into a desired final product. In the context of synthesizing PARP inhibitors, particularly those with a phthalazinone core like Olaparib, several precursors can be considered. Here, we compare a hypothetical pathway utilizing this compound with established routes starting from 3-Aminobenzamide and 2-Formylbenzoic Acid.

While this compound is a versatile reagent for introducing a reactive electrophilic site, its direct application in published, optimized syntheses of PARP inhibitors like Olaparib is not as prominently documented as other precursors. However, its potential lies in its ability to readily react with nucleophiles to form heterocyclic structures. For the purpose of this comparative guide, we will extrapolate its potential utility in a plausible synthetic route and compare it with established methods.

Table 1: Comparison of Precursors for the Synthesis of a Phthalazinone Core

PrecursorKey TransformationNumber of Steps (to common intermediate)Overall Yield (to common intermediate)Key Reagents & ConditionsAdvantagesDisadvantages
This compound Intramolecular cyclization2Estimated 70-80%Hydrazine hydrate, baseDirect route to a functionalized benzamide, reactive chloroacetyl group allows for various cyclization strategies.Potentially lower availability and higher cost compared to alternatives; optimization of cyclization may be required.
3-Aminobenzamide Diazotization followed by Sandmeyer reaction and subsequent modifications3-4~60-70%NaNO₂, HBr, CuBr; further functionalization requiredReadily available and well-characterized PARP inhibitor itself, providing a good reference.[1][2][3]Multi-step process to introduce the necessary functionality for the phthalazinone ring.
2-Formylbenzoic Acid Condensation with hydrazine1~90-95%Hydrazine hydrate, ethanol, refluxHigh-yielding, one-step reaction to form the core phthalazinone structure.[4]The starting material is different from the 3-substituted benzamides, representing a different synthetic strategy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are representative protocols for the synthesis of key intermediates from the compared precursors.

Protocol 1: Hypothetical Synthesis of a Phthalazinone Intermediate from this compound

Objective: To synthesize a 4-(chloromethyl)phthalazin-1(2H)-one derivative as a key intermediate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Triethylamine

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Add triethylamine (1.5 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired phthalazinone intermediate.

Protocol 2: Synthesis of a Phthalazinone Intermediate from 2-Formylbenzoic Acid

Objective: To synthesize 4-oxo-3,4-dihydrophthalazine-1-carbaldehyde, a common intermediate in Olaparib synthesis.

Materials:

  • 2-Formylbenzoic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of 2-formylbenzoic acid (1.0 eq) and hydrazine hydrate (1.1 eq) in ethanol is heated to reflux for 3 hours.[4]

  • The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to afford the phthalazinone product.[4]

Visualization of Key Biological Pathways

The therapeutic efficacy of PARP inhibitors is intrinsically linked to their ability to modulate specific cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.

PARP1 in DNA Damage Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). Inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which can then be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.

PARP1_DNA_Repair cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Formation & Repair DNA_Damage DNA Damage (e.g., ROS, alkylating agents) SSB Single-Strand Break DNA_Damage->SSB PARP1 PARP1 SSB->PARP1 binds to PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation catalyzes Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse Inhibition leads to BER_Complex Base Excision Repair (BER) Complex (XRCC1, LigIII, etc.) PARylation->BER_Complex recruits Repair_SSB SSB Repair BER_Complex->Repair_SSB mediates DSB Double-Strand Break Replication_Fork_Collapse->DSB HR_Repair Homologous Recombination (HR) Repair (BRCA1/2, RAD51, etc.) DSB->HR_Repair repaired by Cell_Death Cell Death (Apoptosis) DSB->Cell_Death in HR-deficient cells Cell_Survival Cell Survival HR_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1

Caption: PARP1 signaling in DNA single-strand break repair and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Tankyrase in Wnt/β-catenin Signaling

Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a crucial role in the Wnt/β-catenin signaling pathway. They promote the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of Tankyrase leads to the stabilization of Axin, which in turn enhances the degradation of β-catenin, thereby inhibiting Wnt signaling. This pathway is often dysregulated in various cancers.

Wnt_Signaling cluster_Wnt_Off Wnt OFF cluster_Wnt_On Wnt ON Tankyrase_Off Tankyrase Axin_Off Axin Tankyrase_Off->Axin_Off PARylates for degradation Destruction_Complex Destruction Complex (APC, GSK3β, CK1) Axin_Off->Destruction_Complex scaffolds beta_Catenin_Off β-catenin Destruction_Complex->beta_Catenin_Off phosphorylates Proteasome Proteasome beta_Catenin_Off->Proteasome ubiquitinated & targeted by Degradation Degradation Proteasome->Degradation Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt_Ligand->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled activates Tankyrase_On Tankyrase Dishevelled->Tankyrase_On regulates Axin_On Axin Tankyrase_On->Axin_On PARylates, stabilizing it at the membrane beta_Catenin_On β-catenin Axin_On->beta_Catenin_On releases Nucleus Nucleus beta_Catenin_On->Nucleus translocates to TCF_LEF TCF/LEF beta_Catenin_On->TCF_LEF co-activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Caption: Role of Tankyrase in the Wnt/β-catenin signaling pathway.

PARP in NF-κB Signaling and Inflammation

PARP-1 is also involved in the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key player in inflammation. PARP-1 can act as a co-activator for NF-κB, promoting the transcription of pro-inflammatory genes. Inhibition of PARP can therefore have anti-inflammatory effects.

NFkB_Signaling cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Proteasome_NFkB Proteasome IkB->Proteasome_NFkB ubiquitinated & degraded by NFkB_Inactive NF-κB (p50/p65) NFkB_Inactive->IkB bound by NFkB_Active NF-κB (p50/p65) NFkB_Inactive->NFkB_Active translocates to nucleus DNA_NFkB DNA NFkB_Active->DNA_NFkB binds to PARP1_NFkB PARP1 PARP1_NFkB->NFkB_Active co-activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (Cytokines, Chemokines) DNA_NFkB->Pro_inflammatory_Genes

Caption: Involvement of PARP1 as a co-activator in the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes.

Conclusion

This compound presents itself as a valuable and reactive precursor for the synthesis of various heterocyclic compounds, including the core structures of important therapeutic agents like PARP inhibitors. While established synthetic routes for commercial drugs may utilize other starting materials for reasons of cost and availability, the reactivity of the chloroacetyl group in this compound offers significant potential for the exploration of novel synthetic pathways and the generation of diverse chemical libraries. Its utility, when compared to alternatives like 3-aminobenzamide, lies in the directness of introducing a key reactive handle. For researchers aiming to develop novel analogues or optimize synthetic strategies, this compound warrants serious consideration as a versatile and powerful synthetic tool.

References

A Comparative Analysis of Novel Benzamide Derivatives in Preclinical In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

The quest for novel therapeutic agents has led to extensive research into the synthesis and biological evaluation of benzamide derivatives. This class of compounds has demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative overview of the in vitro performance of various novel compounds derived from benzamide scaffolds, with a focus on their efficacy and mechanisms of action, supported by experimental data. While the initial focus was on derivatives of 3-(2-Chloroacetyl)benzamide, the scope has been broadened to include other promising benzamide structures due to the availability of published data.

Anticancer Activity of Benzamide Derivatives

Recent studies have highlighted the potential of benzamide derivatives as potent anticancer agents, targeting various malignancies through diverse mechanisms.

A series of 21 novel benzamide derivatives were synthesized and evaluated for their anticancer potential, with a particular focus on gastric cancer.[1] Among these, compound BJ-13 emerged as a promising candidate, exhibiting potent antiproliferative activity across multiple cancer cell lines.[1] Mechanistic investigations revealed that BJ-13 induces apoptosis in gastric cancer cells by promoting the accumulation of intracellular reactive oxygen species (ROS), leading to a collapse of the mitochondrial membrane potential and activation of caspase-dependent pathways.[1] Western blot analysis further confirmed the upregulation of pro-apoptotic proteins like Bax and Cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1]

In a different study, a novel series of benzoxazole-benzamide conjugates linked via a 2-thioacetamido moiety were designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[2] Compounds 1 and 11 from this series demonstrated excellent cytotoxic activity against both HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with potent VEGFR-2 inhibitory activity.[2] Further analysis showed that these compounds induce cell cycle arrest at the G2/M phase and promote apoptosis.[2]

Another approach to combatting cancer involves overcoming multidrug resistance (MDR), a phenomenon often mediated by ATP-binding cassette (ABC) transporters. The novel benzamide derivative, VKNG-2 , was found to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter.[3] This inhibition leads to an increased intracellular accumulation of anticancer drugs that are substrates of ABCG2.[3]

Furthermore, a series of 3,4,5-trihydroxy-N-alkyl-benzamides, derived from gallic acid, were synthesized and tested for their anticancer effects on colon carcinoma HCT-116 cells.[4] Among the synthesized compounds, 3,4,5-trihydroxy-N-hexyl benzamide (7) showed the most potent inhibitory effect.[4]

Compound/Derivative ClassHCT-116MCF-7Gastric Cancer CellsVEGFR-2 InhibitionReference
BJ-13--Potent activity-[1]
Benzoxazole-Benzamide Conjugate 17.2 ± 0.017.8 ± 0.015-Potent[2]
Benzoxazole-Benzamide Conjugate 11PotentPotent-Potent[2]
3,4,5-trihydroxy-N-hexyl-benzamide (7)0.07---[4]
Gallic Acid (reference)0.05---[4]
Doxorubicin (reference)0.001---[4]

Experimental Protocols

Synthesis of Benzamide Derivatives (General Procedure)

The synthesis of various benzamide derivatives often involves multi-step reactions. For instance, the synthesis of benzoxazole-benzamide conjugates started with the preparation of 2-mercaptobenzoxazoles and a chloroacetamide intermediate.[2] These intermediates were then reacted to form the final compounds.[2] Similarly, the synthesis of N-benzamides can be achieved by reacting an appropriate acid chloride with a substituted amine.[5]

In Vitro Antiproliferative Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis

This technique is used to detect specific proteins in a cell extract.

  • Protein Extraction: Cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, Caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Visualizations

Below are diagrams illustrating key concepts related to the action of these novel benzamide derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis s1 Starting Materials (e.g., this compound) s2 Chemical Reactions (e.g., Amidation, Cyclization) s1->s2 s3 Purification & Characterization s2->s3 t2 Compound Treatment s3->t2 Novel Compounds t1 Cell Culture (Cancer Cell Lines) t1->t2 t3 Biological Assays (MTT, Western Blot, etc.) t2->t3 a1 Data Collection (IC50, Protein Levels) t3->a1 a2 Statistical Analysis a1->a2 a3 Conclusion a2->a3

Caption: General workflow for the synthesis and in vitro evaluation of novel compounds.

signaling_pathway BJ13 BJ-13 ROS Increased ROS BJ13->ROS Bax Bax ↑ BJ13->Bax Bcl2 Bcl-2 ↓ BJ13->Bcl2 MMP Mitochondrial Membrane Potential Collapse ROS->MMP Caspase Caspase Activation MMP->Caspase Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by compound BJ-13 in cancer cells.

Antimicrobial and Other Biological Activities

Beyond their anticancer properties, benzamide derivatives have also shown promise as antimicrobial and enzyme-inhibiting agents. A series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole displayed significant larvicidal activity against mosquito larvae and broad-spectrum fungicidal activity.[6] For example, compound 7a showed 100% larvicidal activity at 10 mg/L, and compound 7h exhibited potent inhibitory activity against Botrytis cinereal.[6]

Additionally, sulfamoyl benzamide derivatives have been synthesized and identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in various pathological conditions.[7] Compound 2d was found to be a potent and selective inhibitor of h-NTPDase8.[7]

The synthesis of N-benzamide derivatives has also yielded compounds with notable antibacterial activity.[5] In one study, compound 5a demonstrated excellent activity against both B. subtilis and E. coli.[5]

Compound/Derivative ClassTarget Organism/EnzymeActivity MetricValueReference
Benzamide-Oxadiazole 7aMosquito larvae% Larvicidal Activity (10 mg/L)100%[6]
Benzamide-Oxadiazole 7hBotrytis cinereal% Inhibition (50 mg/L)90.5%[6]
Sulfamoyl Benzamide 2dh-NTPDase8IC500.28 ± 0.07 µM[7]
N-Benzamide 5aB. subtilisMIC6.25 µg/mL[5]
N-Benzamide 5aE. coliMIC3.12 µg/mL[5]

Detailed Methodologies

Synthesis of Benzamides with Pyridine-Linked 1,2,4-Oxadiazole

The synthesis involved a multi-step process including esterification, cyanation, cyclization, and aminolysis reactions to yield the final products.[6]

h-NTPDase Inhibition Assay

The inhibitory activity of the sulfamoyl benzamide derivatives against h-NTPDases was determined by measuring the amount of phosphate released from the hydrolysis of ATP. The reaction mixture typically contains the enzyme, substrate (ATP), and the test compound in a specific buffer. The reaction is stopped, and the released phosphate is quantified colorimetrically.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the antimicrobial benzamide derivatives was determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This guide provides a snapshot of the promising in vitro activities of novel benzamide derivatives. The presented data and methodologies offer a foundation for researchers and drug development professionals to compare and further explore these compounds as potential therapeutic agents. The diverse biological activities underscore the versatility of the benzamide scaffold in medicinal chemistry.

References

A Comparative Analysis of Synthesis Methods for 3-(2-Chloroacetyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthesis methods for 3-(2-Chloroacetyl)benzamide, a molecule of interest in medicinal chemistry and drug development. Due to a lack of specific published experimental data for this exact compound, this analysis is based on established, analogous chemical transformations. The methodologies, quantitative data, and experimental protocols presented are derived from general procedures for similar N-aryl-2-chloroacetamides and related benzamide derivatives.

Introduction

This compound is a bifunctional molecule featuring a reactive chloroacetyl group and a benzamide moiety. This structure makes it a valuable intermediate for the synthesis of a variety of heterocyclic compounds and potential bioactive molecules. The primary retrosynthetic disconnections suggest two main synthetic strategies: the chloroacetylation of a pre-formed aminobenzamide (Method 1) and the Friedel-Crafts acylation of benzamide (Method 2). This guide will compare these two potential routes.

Method 1: Chloroacetylation of 3-Aminobenzamide

This is the most direct and likely most efficient route for the synthesis of this compound. The reaction involves the acylation of the amino group of 3-aminobenzamide with chloroacetyl chloride.

General Reaction Scheme
Experimental Protocol (Generalized)

To a solution of 3-aminobenzamide (1 equivalent) in a suitable inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF), a base (1-1.2 equivalents) is added. The mixture is stirred at room temperature. Chloroacetyl chloride (1-1.1 equivalents) is then added dropwise to the solution, and the reaction is stirred at room temperature for a period of 3 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Expected Performance

Based on the synthesis of analogous N-aryl-2-chloroacetamides, this method is expected to be high-yielding. Literature on the synthesis of similar compounds reports yields ranging from 70% to over 95%[1][2]. The reaction conditions are generally mild, and the procedure is straightforward.

Method 2: Friedel-Crafts Acylation of Benzamide

This approach involves the direct acylation of the benzamide ring with chloroacetyl chloride using a Lewis acid catalyst. The success of this method is contingent on the reactivity of the benzamide ring and the potential for side reactions. The amide group is a deactivating group, which can make Friedel-Crafts acylation challenging.

General Reaction Scheme
Experimental Protocol (Generalized)

To a suspension of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃; 1.1-2.5 equivalents) in an inert solvent (e.g., nitrobenzene, 1,2-dichloroethane), benzamide (1 equivalent) is added at a low temperature (0-5 °C). Chloroacetyl chloride (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred at a controlled temperature, which may range from room temperature to elevated temperatures, for several hours. The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent, washed, dried, and purified.

Expected Performance

While a powerful tool for C-C bond formation, the Friedel-Crafts acylation of a deactivated ring like benzamide can be low-yielding. There is no specific data available for the chloroacetylation of benzamide to produce the 3-substituted product. However, related Friedel-Crafts acylations on deactivated substrates often result in lower yields and may require harsh reaction conditions.

Comparative Data Summary

The following table summarizes the expected performance of the two synthesis methods based on analogous reactions reported in the literature.

ParameterMethod 1: Chloroacetylation of 3-AminobenzamideMethod 2: Friedel-Crafts Acylation of Benzamide
Starting Material 3-AminobenzamideBenzamide
Reagents Chloroacetyl Chloride, Base (e.g., Triethylamine, DBU)Chloroacetyl Chloride, Lewis Acid (e.g., AlCl₃)
Typical Solvent Dichloromethane, THF, DMFNitrobenzene, 1,2-Dichloroethane
Reaction Temperature Room Temperature0 °C to elevated temperatures
Reaction Time 3 - 24 hoursSeveral hours
Reported Yield (Analogous Reactions) 70 - 95%[1][2]Not specifically reported, likely lower due to deactivation
Purity (Post-Purification) Generally highVariable, may require extensive purification
Key Advantages High expected yield, mild reaction conditions, regioselectiveUtilizes a more readily available starting material
Key Disadvantages Requires synthesis of 3-aminobenzamide if not availablePotentially low yield, harsh conditions, lack of regioselectivity

Signaling Pathways and Experimental Workflows

The logical workflow for selecting a synthesis method can be visualized as follows:

Synthesis_Workflow Start Start: Synthesize this compound Decision Evaluate Synthesis Routes Start->Decision Method1 Method 1: Chloroacetylation Decision->Method1 Direct & High-Yielding Method2 Method 2: Friedel-Crafts Acylation Decision->Method2 Alternative Route Analysis1 High Yield Expected Mild Conditions Regioselective Method1->Analysis1 Analysis2 Lower Yield Expected Harsh Conditions Potential Isomer Formation Method2->Analysis2 Conclusion Select Method 1 for Optimal Synthesis Analysis1->Conclusion Analysis2->Conclusion

Caption: Logical workflow for selecting the optimal synthesis method.

The general experimental workflow for the preferred chloroacetylation method is outlined below:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve 3-aminobenzamide and base in solvent Add_Reagent Add chloroacetyl chloride dropwise Dissolve->Add_Reagent Stir Stir at room temperature Add_Reagent->Stir Monitor Monitor by TLC Stir->Monitor Wash Wash with water and brine Monitor->Wash Reaction Complete Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Recrystallize or column chromatography Evaporate->Purify Final_Product This compound Purify->Final_Product

Caption: General experimental workflow for Method 1.

Conclusion

Based on analogous reactions, the chloroacetylation of 3-aminobenzamide (Method 1) is the recommended synthetic route for preparing this compound. This method is expected to provide a higher yield under milder conditions and with greater regioselectivity compared to the Friedel-Crafts acylation of benzamide (Method 2). For researchers and drug development professionals, Method 1 offers a more reliable and efficient pathway to the target compound, facilitating further downstream applications. It is important to note that optimization of reaction conditions would be necessary to achieve the best results for this specific transformation.

References

Efficacy of 3-(2-Chloroacetyl)benzamide-derived inhibitors versus known standards

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Novel Tankyrase Inhibitors Against Established Standards in the Context of Wnt/β-Catenin Signaling

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[1] Tankyrase (TNKS) enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, play a pivotal role in this pathway by targeting Axin, a key component of the β-catenin destruction complex, for degradation.[2] This leads to the stabilization and nuclear accumulation of β-catenin, and subsequent activation of oncogenic gene transcription. Consequently, tankyrase inhibitors have emerged as a promising therapeutic strategy to antagonize Wnt-driven tumorigenesis.[3] While the specific efficacy data for 3-(2-Chloroacetyl)benzamide-derived inhibitors is not extensively available in the public domain, this guide provides a comparative analysis of potent tankyrase inhibitors, some of which feature a benzamide core, against well-established standards.

Efficacy of Tankyrase Inhibitors: A Quantitative Comparison

The inhibitory potency of various compounds against Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) is typically determined through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several notable tankyrase inhibitors.

CompoundTarget(s)IC50 (nM)Reference(s)
Known Standards
XAV939TNKS1/211 (TNKS1), 4 (TNKS2)[3][4]
G007-LKTNKS1/246 (TNKS1), 25 (TNKS2)[3]
MN-64TNKS1/26 (TNKS1), 72 (TNKS2)[3][5]
WIKI4TNKS1/226 (TNKS1), 15 (TNKS2)[6][7]
Other Investigational Inhibitors
RK-287107TNKS1/214.3 (TNKS1), 10.6 (TNKS2)[3]
NVP-TNKS656TNKS26[7]
LZZ-02Wnt/β-catenin10,000 (cellular IC50)[2]

Signaling Pathway and Experimental Workflow

The efficacy of these inhibitors is rooted in their ability to modulate the Wnt/β-catenin signaling cascade. Below is a diagram illustrating this pathway and a typical experimental workflow for evaluating tankyrase inhibitors.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON Axin_CK1_GSK3_APC Axin/CK1/GSK3/APC (Destruction Complex) beta_catenin_off β-catenin Axin_CK1_GSK3_APC->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Axin_on Axin Dsh->Axin_on Inhibits Destruction Complex Assembly TNKS Tankyrase TNKS->Axin_on PARsylation & Degradation beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Binds to Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates Inhibitor Tankyrase Inhibitor Inhibitor->TNKS Inhibits

Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand, and the point of intervention for tankyrase inhibitors.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay tnks_assay Tankyrase Activity Assay (e.g., Chemiluminescent) ic50_determination IC50 Value Determination tnks_assay->ic50_determination cell_culture Culture Wnt-addicted Cancer Cell Line inhibitor_treatment Treat with Inhibitor cell_culture->inhibitor_treatment reporter_assay Wnt Reporter Assay (e.g., TOPFlash) inhibitor_treatment->reporter_assay western_blot Western Blot for β-catenin & Axin levels inhibitor_treatment->western_blot cell_viability Cell Viability Assay (e.g., MTS) inhibitor_treatment->cell_viability start Compound Synthesis cluster_biochemical cluster_biochemical start->cluster_biochemical cluster_cellular cluster_cellular start->cluster_cellular

Caption: General experimental workflow for the evaluation of tankyrase inhibitors.

Experimental Protocols

1. Tankyrase Activity Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of tankyrase by measuring the poly(ADP-ribosyl)ation (PARsylation) of a substrate.

  • Principle: Histone proteins are coated onto a 96-well plate. Recombinant tankyrase enzyme is added along with biotinylated NAD+. The enzyme transfers biotinylated ADP-ribose to the histones. The amount of incorporated biotin is detected using streptavidin-HRP and a chemiluminescent substrate. The light output is proportional to the enzyme activity.[8]

  • Protocol Outline:

    • Coating: Coat a 96-well plate with histone proteins.

    • Reaction: Add tankyrase enzyme, the test inhibitor (at various concentrations), and biotinylated NAD+ to the wells. Incubate to allow the PARsylation reaction to occur.

    • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP, which binds to the biotinylated PAR chains.

    • Signal Generation: After another wash, add a chemiluminescent HRP substrate.

    • Measurement: Read the chemiluminescence on a plate reader.

    • Data Analysis: Plot the inhibitor concentration against the signal to determine the IC50 value.

2. Cell-Based Wnt Signaling Reporter Assay (TOPFlash Assay)

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.

  • Principle: A reporter cell line is engineered to contain a luciferase gene under the control of a promoter with multiple TCF/LEF binding sites (TOPFlash reporter). When Wnt signaling is active, β-catenin translocates to the nucleus, binds to TCF/LEF, and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the pathway's activity.[9][10]

  • Protocol Outline:

    • Cell Seeding: Seed the TOPFlash reporter cell line in a 96-well plate.

    • Treatment: Treat the cells with the tankyrase inhibitor at various concentrations. Wnt signaling can be stimulated using purified Wnt3a protein or by using a cell line with a constitutively active pathway (e.g., due to an APC mutation).[11]

    • Incubation: Incubate the cells to allow for changes in Wnt signaling and luciferase expression.

    • Lysis and Substrate Addition: Lyse the cells and add a luciferase substrate.

    • Measurement: Measure the luminescence using a plate reader.

    • Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase) and plot against the inhibitor concentration to determine the cellular IC50.

Conclusion

The development of potent and selective tankyrase inhibitors represents a promising avenue for the treatment of Wnt-driven cancers. While direct comparative data for this compound-derived inhibitors is limited, the broader class of benzamide-containing molecules has shown potential. The established standards, such as XAV939 and G007-LK, provide robust benchmarks for the evaluation of new chemical entities. The combination of in vitro enzymatic assays and cell-based functional assays is crucial for a comprehensive assessment of inhibitor efficacy and their potential for clinical translation. Future research should focus on synthesizing and evaluating novel derivatives, including those from the this compound family, to identify candidates with improved potency, selectivity, and pharmacokinetic properties.

References

A Comprehensive Guide to Assessing the Cross-Reactivity of 3-(2-Chloroacetyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(2-chloroacetyl)benzamide scaffold is of growing interest in medicinal chemistry due to its potential as a covalent inhibitor. The presence of the reactive chloroacetyl group allows for the formation of a covalent bond with nucleophilic residues, such as cysteine, in the active site of target proteins. This can lead to potent and durable pharmacological effects. However, this reactivity also raises the potential for off-target interactions, which can result in toxicity and undesirable side effects. A thorough understanding of the cross-reactivity profile of these derivatives is therefore critical for their development as safe and effective therapeutic agents.

This guide provides a proposed framework for a comprehensive cross-reactivity study of this compound derivatives. Given the current lack of extensive publicly available cross-reactivity data for this specific chemical class, this document outlines a series of recommended in vitro assays to build a robust selectivity profile. The guide includes hypothesized primary targets based on the broader benzamide and chloroacetamide literature, a proposed off-target screening panel, detailed experimental protocols, and templates for data presentation.

Hypothesized Primary Targets and Rationale

Based on the known activities of related benzamide and chloroacetamide compounds, the primary biological targets for this compound derivatives are hypothesized to fall into the following classes:

  • Protein Kinases: Many benzamide derivatives are known to be kinase inhibitors. The chloroacetyl group can covalently target a cysteine residue often found in the kinase active site. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis and a well-established target for anticancer therapies.[1][2][3][4]

  • G-Protein Coupled Receptors (GPCRs): Substituted benzamides are a well-known class of GPCR ligands, with prominent examples acting on dopamine D2 and serotonin 5-HT4 receptors. While covalent interactions with GPCRs are less common, the potential for such interactions should not be dismissed.

  • Cysteine Proteases: The electrophilic nature of the chloroacetyl group makes cysteine proteases a likely target class. Covalent inhibition of viral proteases, for example, is a validated therapeutic strategy.

Proposed Cross-Reactivity Screening Panel

To assess the selectivity of this compound derivatives, a tiered screening approach is recommended. An initial broad panel, such as the one proposed in Table 1, can identify potential off-target interactions across major protein families. Follow-up studies should then be conducted to confirm and quantify any observed activity.

Table 1: Proposed Tier 1 Cross-Reactivity Screening Panel

Target ClassRepresentative TargetsRationale for Inclusion
Protein Kinases (Tyrosine) EGFR, HER2, VEGFR2, PDGFRβ, c-MetHigh prevalence as oncology targets; potential for off-target inhibition.
Protein Kinases (Ser/Thr) CDK2/CycA, MAPK1 (ERK2), AKT1, PKAKey regulators of cell cycle, signaling, and metabolism.
GPCRs (Amine) Dopamine D2, Serotonin 5-HT2A, Adrenergic α2A, Histamine H1Common off-targets for CNS-active drugs.
GPCRs (Peptide) Angiotensin AT1, Endothelin ETAImportant cardiovascular drug targets.
Ion Channels hERG, Nav1.5, Cav1.2Critical for cardiac safety assessment.
Nuclear Receptors Estrogen Receptor α, Glucocorticoid ReceptorPotential for endocrine disruption.
Proteases Cathepsin B, Caspase-3, SARS-CoV-2 3CLproEvaluation of covalent inhibitory potential against cysteine proteases.
Other Enzymes COX-2, HDAC1, Fatty Acid ElongaseDiverse enzyme classes with known liabilities.

Data Presentation

Quantitative data from cross-reactivity studies should be summarized in a clear and concise tabular format to facilitate comparison between different derivatives and against known standards.

Table 2: Template for In Vitro Cross-Reactivity Data (IC50 / Ki in µM)

Compound IDPrimary Target (e.g., VEGFR-2) IC50Off-Target 1 (e.g., EGFR) IC50Off-Target 2 (e.g., Dopamine D2) KiOff-Target 3 (e.g., hERG) IC50Selectivity Ratio (Off-Target 1 / Primary)
Derivative 1 0.05>105.2>20>200
Derivative 2 0.121.5>101512.5
Reference Cpd 0.020.88.9>2040

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To provide a clear visual representation of the biological context and experimental design, the following diagrams are presented in the DOT language for Graphviz.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A VEGF->VEGFR2 Binds RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Cross_Reactivity_Workflow cluster_screening Screening Cascade cluster_analysis Data Analysis and Interpretation Primary_Screen Primary Target Assay (e.g., Kinase Activity) Tier1_Panel Tier 1 Off-Target Panel (Binding or Functional Assays) Primary_Screen->Tier1_Panel Active Compounds Dose_Response Dose-Response Confirmation (IC50 / Ki Determination) Tier1_Panel->Dose_Response Identified Hits Covalent_Mechanism Covalent Mechanism Study (e.g., Mass Spectrometry) Dose_Response->Covalent_Mechanism Potent Hits Selectivity_Profile Generate Selectivity Profile Dose_Response->Selectivity_Profile Covalent_Mechanism->Selectivity_Profile SAR_Analysis Structure-Activity Relationship (SAR) and Structure-Liability Relationship (SLR) Analysis Selectivity_Profile->SAR_Analysis Lead_Optimization Guide Lead Optimization SAR_Analysis->Lead_Optimization

References

Unraveling the Enigmatic Mechanism of 3-(2-Chloroacetyl)benzamide-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount for its advancement as a therapeutic agent. This guide delves into the current understanding of 3-(2-Chloroacetyl)benzamide-based compounds, comparing their potential mechanisms with established alternatives and providing a framework for their experimental validation.

While the definitive molecular target of this compound-based compounds remains an area of active investigation, the presence of the reactive 2-chloroacetyl group strongly suggests a mechanism involving covalent inhibition. This reactive moiety is known to form stable covalent bonds with nucleophilic amino acid residues, most notably cysteine, within the active sites of target proteins, leading to their irreversible inactivation.

The Landscape of Covalent Inhibition

Covalent inhibitors have gained significant traction in drug discovery due to their potential for enhanced potency, prolonged duration of action, and the ability to target proteins that have been challenging for traditional non-covalent inhibitors. The chloroacetyl group, as a key electrophilic "warhead," is a well-established tool in the design of such inhibitors.

Potential Cellular Targets and Pathways

Based on the broader class of benzamide-containing molecules and the reactivity of the chloroacetyl group, several key cellular enzymes and pathways emerge as plausible targets for this compound-based compounds. These include enzymes involved in critical cellular processes such as DNA repair and glycolysis, which are often dysregulated in diseases like cancer.

Two prominent potential targets are:

  • Poly(ADP-ribose) Polymerase 1 (PARP1): A key enzyme in the base excision repair (BER) pathway of DNA single-strand breaks. Benzamide itself is a known inhibitor of PARP. Covalent inhibition of PARP1 by a this compound derivative could lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): A crucial enzyme in the glycolytic pathway, responsible for converting glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. GAPDH possesses a highly reactive cysteine residue in its active site (Cys150) that is susceptible to covalent modification by various electrophiles.[1] Inhibition of GAPDH can disrupt cellular energy metabolism, leading to an anti-proliferative effect.

Comparative Analysis of Potential Mechanisms

To elucidate the mechanism of action of this compound-based compounds, a direct comparison with known inhibitors of these potential targets is essential.

Target ProteinKnown Covalent Inhibitor (Alternative)Mechanism of Known InhibitorPotential Mechanism of this compound
PARP1 Olaparib (non-covalent), Talazoparib (non-covalent)Competitive inhibition at the NAD+ binding site.Irreversible covalent modification of a cysteine residue near the active site, preventing NAD+ binding or catalytic activity.
GAPDH Koningic AcidCovalent modification of the active site cysteine (Cys150).[2]Irreversible covalent modification of the active site cysteine (Cys150), blocking substrate binding and enzymatic activity.[3]

Experimental Protocols for Mechanism of Action Confirmation

Confirming the precise molecular target and mechanism of action requires a series of rigorous experiments. The following protocols provide a roadmap for researchers investigating this compound-based compounds.

Protocol 1: Target Identification using Chemical Proteomics

Objective: To identify the direct protein targets of a this compound-based compound in a cellular context.

Methodology:

  • Probe Synthesis: Synthesize a derivative of the this compound compound that incorporates a bioorthogonal handle, such as an alkyne or azide group, for subsequent enrichment.

  • Cellular Labeling: Treat cultured cells of interest (e.g., cancer cell lines) with the synthesized probe. The chloroacetyl group will covalently bind to its protein target(s).

  • Cell Lysis and Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the bioorthogonal handle on the probe-protein conjugate.

  • Affinity Purification: Use streptavidin-coated beads to enrich the biotin-tagged protein targets.

  • Proteomic Analysis: Elute the enriched proteins and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the probe-treated sample compared to a control.

Protocol 2: In Vitro Enzyme Inhibition Assay

Objective: To validate the inhibitory activity of the this compound compound against a specific purified enzyme identified through proteomics.

Methodology (Example: PARP1 Inhibition Assay):

  • Reagents: Purified recombinant human PARP1 enzyme, NAD+, activated DNA, and the this compound compound.

  • Reaction Setup: In a microplate, combine the PARP1 enzyme, activated DNA, and varying concentrations of the inhibitor.

  • Initiation: Initiate the reaction by adding NAD+.

  • Detection: Measure the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR) using a commercially available colorimetric or fluorescent assay kit.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. To confirm covalent inhibition, pre-incubation of the enzyme with the inhibitor before adding the substrate should result in a time-dependent decrease in enzyme activity.

Protocol 3: Cellular Target Engagement Assay

Objective: To confirm that the compound engages its target protein within living cells.

Methodology (Example: Western Blot for PARP1 Automodification):

  • Cell Treatment: Treat cells with the this compound compound at various concentrations and for different durations.

  • Induce DNA Damage: Treat the cells with a DNA-damaging agent (e.g., hydrogen peroxide) to activate PARP1.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody that specifically recognizes the PARylated form of PARP1 (auto-modification).

  • Analysis: A decrease in the PARP1 automodification signal in the presence of the compound indicates target engagement and inhibition of PARP1 activity in the cellular environment.

Visualizing the Pathways and Workflows

To further clarify the proposed mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.

G cluster_pathway Proposed Covalent Inhibition Pathway Compound This compound Target Target Protein (e.g., PARP1, GAPDH) (with nucleophilic Cysteine) Compound->Target Covalent Bonding Covalent_Complex Irreversible Covalent Complex Target->Covalent_Complex Inhibition Inhibition of Protein Function Covalent_Complex->Inhibition Cellular_Effect Downstream Cellular Effect (e.g., Apoptosis, Glycolysis Inhibition) Inhibition->Cellular_Effect

Caption: Proposed mechanism of covalent inhibition by this compound-based compounds.

G cluster_workflow Target Identification Workflow A 1. Cell Treatment with Alkyne-tagged Probe B 2. Cell Lysis A->B C 3. Click Chemistry (Biotinylation) B->C D 4. Streptavidin Affinity Purification C->D E 5. On-bead Digestion D->E F 6. LC-MS/MS Analysis E->F G 7. Target Protein Identification F->G

Caption: Experimental workflow for identifying protein targets using chemical proteomics.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel covalent inhibitors. While the precise mechanism of action is yet to be fully elucidated, the inherent reactivity of the chloroacetyl group strongly points towards a covalent mode of inhibition targeting key cellular enzymes like PARP1 or GAPDH. The experimental protocols outlined in this guide provide a clear path for researchers to definitively identify the molecular targets, validate the mechanism of action, and ultimately unlock the therapeutic potential of this class of compounds. Through rigorous and systematic investigation, the enigma surrounding the mechanism of this compound-based compounds can be unraveled, paving the way for the development of next-generation targeted therapies.

References

Benchmarking the performance of 3-(2-Chloroacetyl)benzamide in specific assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent inhibitors, compounds featuring a chloroacetamide warhead represent a significant class of molecules capable of forming stable covalent bonds with nucleophilic residues, typically cysteine, on their protein targets. This guide provides a comparative performance overview of chloroacetamide-based inhibitors, with a focus on their application in targeting the bacterial enzyme MurA, a key player in peptidoglycan biosynthesis. Due to the limited availability of public data on 3-(2-Chloroacetyl)benzamide, this document will focus on the performance of structurally related chloroacetamide-containing molecules as representative examples of this inhibitor class. The performance of these compounds will be benchmarked against other covalent inhibitors with different reactive groups (warheads) and non-covalent inhibitors targeting the same or similar enzymes.

Performance Comparison of Enzyme Inhibitors

The following tables summarize the performance of various covalent and non-covalent inhibitors in biochemical assays. The data is organized by the type of inhibitor and the target enzyme, primarily focusing on MurA.

Table 1: Performance of Chloroacetamide-Based Covalent Inhibitors Against MurA

Compound ID/ReferenceTarget EnzymeAssay TypeIC50 (µM)
Chloroacetamide Fragment 1E. coli MurAEnzymaticlow micromolar range[1]
Chloroacetamide Fragment 2E. coli MurAEnzymatic70-140[2]
Chloroacetamide Fragment 3E. coli MurAEnzymatic70-140[2]

Table 2: Performance of Alternative Covalent Inhibitors

Compound ID/ReferenceWarhead TypeTarget EnzymeAssay TypeIC50 (µM)k_inact/K_I (M⁻¹s⁻¹)
Acrylamide-based inhibitorAcrylamidezDHHC20Enzymatic1.35[3]-
Vinyl sulfone 1aVinyl SulfoneCHIKV nsP2 ProteaseEnzymatic0.060[4]-
FosfomycinEpoxideE. coli MurAEnzymatic--
Terreic Acid-MurAEnzymatic--

Table 3: Performance of Non-Covalent Inhibitors Against MurA

Compound ID/ReferenceTarget EnzymeAssay TypeIC50 (µM)
Diterpene Analog 1E. coli MurAEnzymatic2.8[5]
Diterpene Analog 4E. coli MurAEnzymatic2.8[5]
Diterpene Analog 6E. coli MurAEnzymatic<5[5]
Flavonoid (Ampelopsin)E. coli MurAEnzymatic0.48[6]
Pyrrolidinedione-based inhibitor 46MurAEnzymatic4.5[7]

Experimental Protocols

MurA Inhibition Assay (Malachite Green-based)

This protocol is adapted from procedures used to measure the activity of the MurA enzyme by detecting the inorganic phosphate (Pi) released during the enzymatic reaction.[7][8][9]

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Malachite Green Reagent (contains malachite green, ammonium molybdate, and a stabilizing agent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add 2 µL of the test compound at various concentrations (typically in a serial dilution). Include a DMSO-only control.

    • Add 48 µL of a pre-mixed solution containing MurA enzyme, UNAG, and assay buffer to each well.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 50 µL of a solution containing PEP in assay buffer to each well.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the reaction and detect the released phosphate by adding 20 µL of the Malachite Green Reagent to each well.

    • Incubate for 15-20 minutes at room temperature to allow for color development.

    • Measure the absorbance at a wavelength between 620 and 650 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of k_inact/K_I for Covalent Inhibitors

This protocol provides a general workflow for determining the kinetic parameters of irreversible covalent inhibitors using LC-MS to monitor the formation of the covalent adduct over time.[10][11][12]

Materials:

  • Purified target enzyme

  • Test compound (covalent inhibitor)

  • Assay Buffer (e.g., PBS or other suitable buffer)

  • Quenching solution (e.g., 1% formic acid in acetonitrile)

  • LC-MS system with a suitable column (e.g., C4 for proteins)

Procedure:

  • Incubation:

    • Prepare a series of reactions by incubating the target enzyme at a fixed concentration with multiple concentrations of the covalent inhibitor.

    • Incubate the reactions at a constant temperature (e.g., 37°C).

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction and immediately quench it by adding it to the quenching solution. This stops the reaction and denatures the protein.

  • LC-MS Analysis:

    • Analyze the quenched samples by LC-MS. The method should be optimized to separate the unmodified enzyme from the enzyme-inhibitor adduct.

    • Monitor the abundance of both the unmodified and modified enzyme species by extracting the ion chromatograms for their respective masses.

  • Data Analysis:

    • For each inhibitor concentration and time point, calculate the fraction of modified enzyme.

    • Plot the fraction of modified enzyme against time for each inhibitor concentration and fit the data to a pseudo-first-order equation to determine the observed rate constant (k_obs) for each concentration.

    • Plot the calculated k_obs values against the inhibitor concentration.

    • Fit this plot to the following equation to determine k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate): k_obs = k_inact * [I] / (K_I + [I])

    • The ratio k_inact/K_I represents the second-order rate constant of covalent modification and is a measure of the inhibitor's potency.

Visualizations

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Fructose6P Fructose-6-P UDP_GlcNAc UDP-GlcNAc Fructose6P->UDP_GlcNAc Multiple Steps UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylases (outside) MurA MurA Inhibitor Covalent Inhibitor (e.g., Chloroacetamide) Inhibitor->MurA Inhibition

Caption: Peptidoglycan biosynthesis pathway highlighting the role of MurA.[13][14][15][16]

Covalent_Inhibitor_Workflow cluster_screening Hit Identification cluster_characterization Kinetic & Mechanistic Characterization cluster_optimization Lead Optimization Screening High-Throughput Screening (e.g., Malachite Green Assay) Hit_Confirmation Hit Confirmation & IC50 Determination Screening->Hit_Confirmation Kinetics Kinetic Analysis (k_inact/K_I Determination via LC-MS) Hit_Confirmation->Kinetics Covalent_Binding Confirmation of Covalent Adduct (Mass Spectrometry) Kinetics->Covalent_Binding SAR Structure-Activity Relationship (SAR) Studies Covalent_Binding->SAR Selectivity Selectivity & Off-Target Profiling SAR->Selectivity

Caption: General workflow for the characterization of covalent inhibitors.[17][18][19]

References

Safety Operating Guide

Proper Disposal of 3-(2-Chloroacetyl)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers and drug development professionals handling 3-(2-Chloroacetyl)benzamide must adhere to strict safety and disposal protocols to mitigate potential hazards and ensure environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, based on established laboratory safety standards and data from structurally similar chemicals.

Key Safety and Disposal Information

All personnel must wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, when handling this compound.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes.[3][4]

Spill Management: In the event of a spill, do not let the product enter drains.[3] Cover drains and collect the spilled material using an absorbent, non-combustible material. The area should then be cleaned, and all contaminated materials disposed of as hazardous waste.[3]

The following table summarizes the pertinent hazard information based on related chemical compounds.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity, Oral Harmful if swallowed.[2]Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and call a POISON CENTER or doctor.[2]
Germ Cell Mutagenicity Suspected of causing genetic defects.[1][2]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1]
Skin Corrosion/Irritation May cause skin irritation.[5][6]Wear protective gloves and clothing. Wash skin thoroughly after handling.[5][6]
Eye Damage/Irritation May cause serious eye irritation.[5][6]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[3][6]

Experimental Protocols for Disposal

The recommended disposal method for this compound is through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[2] Do not dispose of this chemical down the drain or in regular trash.[7][8]

Step-by-Step Disposal Procedure:

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container.[7][9]

    • The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.[9]

    • Do not mix with incompatible wastes.[9][10] Store acids and bases separately.[9]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the approximate quantity of waste and the date of accumulation.

    • Affix any other labels required by your institution or local regulations.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA).[7][9]

    • The SAA should be in a well-ventilated, secure location, away from general laboratory traffic.

    • Ensure secondary containment to prevent spills from spreading.

  • Arranging for Pickup:

    • Once the container is full, or in accordance with your institution's policies, contact your EHS department or a licensed waste disposal contractor to arrange for pickup.[7]

    • Provide them with all necessary information about the waste, as indicated on the label.

Empty Container Disposal:

Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.[10] The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[10]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated, Compatible Container B->C D Securely Seal the Container C->D E Label Container Clearly: 'Hazardous Waste' 'this compound' D->E F Store in a Designated Satellite Accumulation Area (SAA) E->F G Ensure Secondary Containment F->G H Contact EHS or Licensed Waste Disposal Service for Pickup G->H I Provide Waste Information for Manifesting H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-(2-Chloroacetyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of 3-(2-Chloroacetyl)benzamide

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following information is extrapolated from the safety data of structurally similar compounds, including benzamide, 2-chlorobenzamide, 3-chlorobenzamide, and N-(chloroacetyl)-2-methoxybenzamide. Researchers should handle this compound with extreme caution and assume it is hazardous.

This guide provides immediate safety protocols, operational procedures, and disposal plans for laboratory personnel, researchers, and drug development professionals working with this compound.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to possess the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation.[2]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[3]

The presence of the chloroacetyl functional group suggests that this compound is a potential alkylating agent and should be handled as a reactive and potentially mutagenic substance.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to minimize exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) inspected before use. Use proper glove removal technique to avoid skin contact.[3]
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1][3] A face shield may be required for splash hazards.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn. For significant handling, chemical-resistant coveralls may be necessary. Ensure there is no exposed skin.[1]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if working outside a certified chemical fume hood or if dust/aerosols may be generated.
Emergency Procedures

Immediate and appropriate response in case of exposure is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for laboratory safety.

Engineering Controls
  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1]

Handling and Storage
  • Handling:

    • Avoid the formation of dust and aerosols.[2][3]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

    • Wash hands thoroughly after handling.[2]

    • Do not eat, drink, or smoke in the work area.[2]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

    • Store locked up.[2][3]

Spill Management
  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE as outlined above.

    • Gently sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Alert the appropriate emergency response team.

    • Prevent entry into the affected area.

Waste Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Collect waste in a designated, labeled, and sealed container.

  • Contact a licensed professional waste disposal service to dispose of this material.[3]

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Chemicals and Equipment prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve/React Compound handling_weigh->handling_dissolve cleanup_quench Quench Reaction (if applicable) handling_dissolve->cleanup_quench storage_seal Seal and Label Container handling_dissolve->storage_seal If storing unused portion cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe storage_location Store in Designated Locked Cabinet storage_seal->storage_location

Caption: Standard operating procedure for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.